molecular formula C9H12N2S B1300825 3,5-Dimethylphenylthiourea CAS No. 97480-60-9

3,5-Dimethylphenylthiourea

Cat. No.: B1300825
CAS No.: 97480-60-9
M. Wt: 180.27 g/mol
InChI Key: XOAYHDJRYDSPJZ-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylthiourea (CAS 97480-60-9) is a thiourea derivative of significant interest in medicinal chemistry and biochemical research. This compound features the thiourea pharmacophore, known for its flexible linker and hydrogen bonding sites (NH and S), which facilitates interaction with various biological targets . Researchers value thiourea derivatives like this for their broad spectrum of biological activities, with a particular focus on their potential as anticancer agents . Studies suggest that thiourea derivatives can interfere with microtubule assembly, causing mitotic arrest and ultimately leading to cell death . Furthermore, the thiourea scaffold, containing N and S electron donors, is investigated for its potential aromatase inhibitory activity, a selective approach to reduce estrogen production relevant in breast cancer research . The compound is a solid with a melting point of 173-175°C and has a molecular formula of C9H12N2S and a molecular weight of 180.27 g/mol . It is available for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYHDJRYDSPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352965
Record name 3,5-Dimethylphenylthiourea
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97480-60-9
Record name 3,5-Dimethylphenylthiourea
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Record name (3,5-dimethylphenyl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-dimethylphenylthiourea. As a direct synthesis from N,N-dimethylaniline is not chemically feasible due to the substitution pattern, this guide outlines a two-stage approach. The first stage details the synthesis of the essential precursor, 3,5-dimethylaniline, from alternative starting materials. The second stage presents two robust methods for the conversion of 3,5-dimethylaniline into the target compound, this compound.

Stage 1: Synthesis of the Precursor: 3,5-Dimethylaniline

The synthesis of this compound necessitates the use of 3,5-dimethylaniline as the primary starting material. Several methods for the preparation of 3,5-dimethylaniline have been reported. A common laboratory-scale approach involves the reduction of 3,5-dimethylnitrobenzene.

Experimental Protocol: Reduction of 3,5-Dimethylnitrobenzene

A general procedure for the reduction of a nitroaromatic compound to its corresponding aniline involves the use of a metal catalyst and a hydrogen source.

Materials:

  • 3,5-Dimethylnitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylnitrobenzene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 3,5-dimethylaniline.

  • The crude product can be purified by vacuum distillation.

Parameter Value Reference
Starting Material3,5-DimethylnitrobenzeneGeneric reduction protocol
Product3,5-Dimethylaniline[1]
CAS Number108-69-0[1]
Molecular FormulaC₈H₁₁N[1]
Molecular Weight121.18 g/mol [1]
Typical YieldVaries based on scale and conditionsN/A
Melting Point9.8 °C
Boiling Point220-221 °C

Stage 2: Synthesis of this compound from 3,5-Dimethylaniline

Once 3,5-dimethylaniline is obtained, it can be converted to this compound through two primary methods: a two-step process via an isothiocyanate intermediate or a one-pot reaction with ammonium thiocyanate.

Method A: Two-Step Synthesis via 3,5-Dimethylphenyl Isothiocyanate

This method involves the initial conversion of 3,5-dimethylaniline to 3,5-dimethylphenyl isothiocyanate, which is then reacted with ammonia to yield the final product. The formation of the isothiocyanate can be achieved using reagents such as thiophosgene or carbon disulfide.[2]

Experimental Protocol using Thiophosgene:

Caution: Thiophosgene is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood. [3]

Materials:

  • 3,5-Dimethylaniline

  • Thiophosgene (CSCl₂)[3]

  • Triethylamine (Et₃N) or a similar non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dimethylaniline and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene in anhydrous dichloromethane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude 3,5-dimethylphenyl isothiocyanate. This intermediate can often be used in the next step without further purification.

Experimental Protocol:

Materials:

  • 3,5-Dimethylphenyl isothiocyanate

  • Ammonia solution (e.g., concentrated ammonium hydroxide)

  • Ethanol

Procedure:

  • Dissolve the crude 3,5-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask.

  • To the stirred solution, add the ammonia solution dropwise at room temperature. The reaction is often exothermic.

  • After the addition, continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum to obtain this compound.

Parameter Value Reference
Intermediate3,5-Dimethylphenyl isothiocyanate[2]
Final ProductThis compound[4]
CAS Number97480-60-9[4]
Molecular FormulaC₉H₁₂N₂S[4]
Molecular Weight180.27 g/mol [4]
Typical YieldGood to excellent[2]
AppearanceSolid[4]
Method B: One-Pot Synthesis using Ammonium Thiocyanate

This method provides a more direct route to this compound from 3,5-dimethylaniline without the isolation of the isothiocyanate intermediate.[5]

Experimental Protocol:

Materials:

  • 3,5-Dimethylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of 3,5-dimethylaniline in a mixture of water and concentrated hydrochloric acid to form the aniline hydrochloride salt.

  • Add ammonium thiocyanate to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration and wash it with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Parameter Value Reference
Starting Material3,5-Dimethylaniline[5]
ReagentAmmonium thiocyanate[5]
ProductThis compound[4]
Typical YieldModerate to good[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Synthesis_Method_A cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiourea Formation A 3,5-Dimethylaniline C 3,5-Dimethylphenyl Isothiocyanate A->C  Triethylamine, DCM B Thiophosgene (CSCl₂) B->C D 3,5-Dimethylphenyl Isothiocyanate F This compound D->F  Ethanol E Ammonia (NH₃) E->F

Caption: Workflow for the two-step synthesis of this compound via an isothiocyanate intermediate.

Synthesis_Method_B cluster_one_pot One-Pot Synthesis G 3,5-Dimethylaniline I This compound G->I  HCl, H₂O, Heat H Ammonium Thiocyanate (NH₄SCN) H->I

Caption: Workflow for the one-pot synthesis of this compound.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale of the reaction, always adhering to strict safety protocols, especially when handling hazardous reagents like thiophosgene.

References

Spectroscopic Characterization of 3,5-Dimethylphenylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Dimethylphenylthiourea. The following sections detail the predicted and comparative experimental data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines the standard experimental protocols for acquiring such data, serving as a comprehensive resource for the characterization of this compound.

Quantitative Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5Broad Singlet1HN-H (Thiourea)
~7.0 - 7.2Singlet2HAr-H (meta)
~6.8Singlet1HAr-H (para)
~5.5 - 6.5Broad Singlet2HNH₂ (Thiourea)
2.31Singlet6HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~181QuaternaryC =S (Thiourea)
~139QuaternaryAr-C (ipso, attached to methyl groups)
~136QuaternaryAr-C (ipso, attached to thiourea)
~129TertiaryAr-C H (para)
~122TertiaryAr-C H (meta)
21.3PrimaryAr-C H₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200Strong, BroadN-H StretchThiourea (NH₂)
3200 - 3100MediumN-H StretchThiourea (Aryl-NH)
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchMethyl (CH₃)
1600 - 1580StrongC=C StretchAromatic Ring
~1550StrongN-H BendThiourea
~1380StrongC=S StretchThiourea
850 - 800StrongC-H Bend (out-of-plane)1,3,5-trisubstituted benzene

Table 4: Mass Spectrometry (MS) Data (Predicted - Electron Ionization)

m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
16340[M - NH₃]⁺
12160[C₈H₉N]⁺
10630[C₇H₈N]⁺
9125[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS).

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is sufficient for analysis (typically 4-5 cm).

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Set a relaxation delay (D1) of 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm for ¹H NMR) or the solvent signal (e.g., 77.16 ppm for CDCl₃ in ¹³C NMR). Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

2.2.1 Attenuated Total Reflectance (ATR) FT-IR Protocol

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the solid sample and the crystal surface.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

2.3 Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[1][2]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep Dissolution (NMR) or Direct Application (IR/MS) Sample->Prep NMR NMR Spectrometer (¹H & ¹³C) Prep->NMR NMR Tube IR FT-IR Spectrometer (ATR) Prep->IR ATR Crystal MS Mass Spectrometer (EI) Prep->MS Direct Probe/GC ProcessNMR FID Processing (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR Background Subtraction Peak Picking IR->ProcessIR ProcessMS Spectrum Generation Fragmentation Analysis MS->ProcessMS Interpret Structural Elucidation & Characterization ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: Workflow of spectroscopic characterization.

This diagram illustrates the sequential process of analyzing a chemical compound, starting from sample preparation, through data acquisition using various spectroscopic techniques, to the final data analysis and structural elucidation.

References

Crystal Structure Analysis of 3,5-Dimethylphenylthiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The synthesis and structural elucidation of thiourea derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and applications in crystal engineering. This technical guide focuses on the crystal structure analysis of 3,5-Dimethylphenylthiourea, a member of the N-arylthiourea family. A thorough search of crystallographic databases and scientific literature, however, indicates that a detailed, publicly available crystal structure determination for this compound has not been reported.

While the specific crystallographic data for this compound is not available, this guide will provide a comprehensive overview of the expected structural features, intermolecular interactions, and the experimental protocols typically employed for the crystal structure analysis of closely related N-arylthiourea compounds. This information is drawn from published studies on analogous molecules and serves as a predictive framework and a methodological template for the future analysis of the title compound.

Predicted Molecular Geometry and Conformation

Based on the analysis of similar structures, the this compound molecule is expected to adopt a conformation where the thiourea moiety (–NH–C(=S)–NH₂) is not coplanar with the dimethylphenyl ring. The degree of this twist is influenced by steric hindrance from the methyl groups and the formation of intra- and intermolecular hydrogen bonds. The C–N and C=S bond lengths and angles within the thiourea group will be characteristic of this class of compounds, reflecting the partial double bond character of the C–N bonds due to resonance.

Intermolecular Interactions and Supramolecular Assembly

A hallmark of the crystal structures of thiourea derivatives is the formation of robust hydrogen-bonding networks. It is anticipated that the crystal packing of this compound would be dominated by intermolecular N–H···S hydrogen bonds. These interactions typically lead to the formation of centrosymmetric dimers or extended one-dimensional chains.

Further stabilization of the crystal lattice is expected to arise from weaker interactions, such as C–H···S, C–H···π, and π–π stacking interactions involving the phenyl rings. The interplay of these non-covalent interactions dictates the overall supramolecular architecture and influences the physicochemical properties of the solid-state material.

Experimental Protocols

The following sections outline the standard experimental procedures for the synthesis, crystallization, and crystal structure determination of an N-arylthiourea like this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with an isothiocyanate.

Materials:

  • 3,5-dimethylaniline

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone

  • Hydrochloric acid

  • Distilled water

Procedure:

  • A solution of acetyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone.

  • The reaction mixture is refluxed to generate acetyl isothiocyanate in situ.

  • After cooling, a solution of 3,5-dimethylaniline in acetone is added to the reaction mixture.

  • The mixture is then refluxed for several hours to allow for the formation of the N-acetyl-N'-(3,5-dimethylphenyl)thiourea intermediate.

  • The reaction mixture is poured into acidified cold water to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Hydrolysis of the acetyl group is typically achieved by heating with aqueous hydrochloric acid to yield the final this compound.

  • The final product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. Slow evaporation is a widely used technique for growing such crystals.

Procedure:

  • A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.

  • The solution is filtered to remove any insoluble impurities into a clean vial.

  • The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • The vial should be left undisturbed in a vibration-free environment.

  • Well-formed, single crystals are typically obtained over a period of several days to a week.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • A cryosystem for low-temperature data collection (optional, but recommended to reduce thermal motion).

Data Collection, Structure Solution, and Refinement Workflow:

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Data Presentation

Upon successful crystal structure determination of this compound, the quantitative data would be presented in a series of standardized tables.

Table 1: Crystal Data and Structure Refinement Details. This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, crystal size, temperature of data collection, theta range for data collection, number of reflections collected and unique, and the final R-indices.

Table 2: Selected Bond Lengths (Å) and Angles (°). This table would list the key intramolecular distances and angles, particularly for the thiourea moiety and its connection to the dimethylphenyl ring. This data is crucial for assessing the molecular geometry.

Table 3: Hydrogen Bond Geometry (Å, °). This table would detail the geometry of the intermolecular hydrogen bonds (e.g., N–H···S), including the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D–H···A angle. These parameters are essential for understanding the supramolecular assembly.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its anticipated structural characteristics and the methodologies required for its analysis. The synthesis, crystallization, and X-ray diffraction protocols outlined herein are standard and reliable for this class of compounds. The future elucidation of this structure will provide valuable insights into the effects of the 3,5-dimethyl substitution pattern on the molecular conformation and crystal packing of N-arylthioureas, contributing to the rational design of new materials and therapeutic agents. Researchers in drug development and materials science are encouraged to pursue the crystallographic analysis of this compound to fill this gap in the structural chemistry literature.

Investigating the biological activity of 3,5-Dimethylphenylthiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethylphenylthiourea Derivatives

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3] Their wide range of biological activities includes antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] The structural flexibility of the thiourea core (S=C(NH)₂) allows for the synthesis of a vast library of derivatives with tailored pharmacological profiles. This guide focuses specifically on the biological activities of derivatives containing the 3,5-dimethylphenyl moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Synthesis of Dimethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is a generally straightforward process. The most common method involves the nucleophilic addition of a primary amine to an isothiocyanate. For dimethylphenyl thiourea derivatives, this can be achieved by reacting a dimethylphenyl isothiocyanate with an appropriate amine or, conversely, a dimethylaniline with an isothiocyanate.[4][6] The reaction is typically conducted in a suitable solvent such as acetone or ethanol.[4]

G cluster_reactants Reactants cluster_reaction Reaction Conditions R1_NCS Dimethylphenyl Isothiocyanate Product N-(Dimethylphenyl)-N'-R-thiourea Derivative R1_NCS->Product + R2_NH2 Primary Amine (R'-NH₂) R2_NH2->Product Solvent Solvent (e.g., Acetone, Ethanol) Solvent->Product Reflux

General synthesis of N-(Dimethylphenyl)-N'-R-thiourea derivatives.

Biological Activities and Data

This compound derivatives have been evaluated for a range of biological activities, demonstrating potential in several therapeutic areas.

Antimicrobial Activity

Thiourea derivatives are known to possess antibacterial and antifungal properties.[2][7][8] Their activity is often assessed against a panel of Gram-positive and Gram-negative bacteria. The agar well diffusion method is a common technique for evaluating this activity, where the diameter of the inhibition zone around the compound indicates its potency.

Data Presentation: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)Standard (Control)Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaE. coliModerate ActivityCephradine (Effective)[1][4]
S. flexneriModerate Activity (15 mm)Cephradine[1][4]
P. aeruginosaModerate ActivityCephradine[1][4]
S. typhiModerate ActivityCephradine[1][4]
N-2,5-dimethylphenylthioureido acid derivative (3j)S. aureusMIC: 2 µg/mL-[7]
E. faeciumMIC: 2 µg/mL-[7]

Note: "Moderate Activity" was reported qualitatively in the source material where specific quantitative values were not provided.[4]

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4] The activity is quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Data Presentation: Antioxidant Activity

CompoundAssayIC₅₀ (µg/mL)Standard (Control)Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaDPPH Radical Scavenging118.05Ascorbic Acid (-33.22 µg/mL)[1][4]
1,3-bis(2,6-dimethylphenyl)thioureaDPPH & ABTSActive (Qualitative)-[4]
1,3-bis(3,4-dichlorophenyl) thioureaDPPH Assay45-[3]
ABTS Assay52-[3]
Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes. A notable area of study is their effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[3][9]

Data Presentation: Enzyme Inhibition Activity

CompoundEnzyme TargetIC₅₀ (µg/mL)Standard (Control)Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thioureaAcetylcholinesterase (AChE)>100Galantamine (15 µg/mL)[4]
Butyrylcholinesterase (BChE)>100Galantamine (15 µg/mL)[4]
Anti-inflammatory Activity

The anti-inflammatory effects of some thiourea derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] These enzymes are responsible for synthesizing prostaglandins and leukotrienes, which are potent inflammatory mediators.[4] By inhibiting these enzymes, the derivatives can reduce the production of pro-inflammatory molecules.[4]

cluster_pathways Metabolic Pathways AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiourea Thiourea Derivative Thiourea->COX Inhibition Thiourea->LOX Inhibition

Inhibition of inflammatory mediators by thiourea derivatives.
Anticancer Activity

The anticancer potential of thiourea derivatives has also been explored.[3][10] Many N,N'-diaryl ureas and thioureas act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][11] By blocking these receptors, they can disrupt critical downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are essential for tumor proliferation and angiogenesis.[4]

cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-Akt Pathway RTK Receptor Tyrosine Kinase (VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiourea Thiourea Derivative Thiourea->RTK Inhibition

Potential anticancer mechanism via RTK signaling inhibition.

Detailed Experimental Protocols

Antimicrobial Assay: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[4]

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.[4]

  • Inoculum Preparation : Culture the test bacterium in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard.[4]

  • Plate Inoculation : Using a sterile cotton swab, evenly spread the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn.[4]

  • Well Creation : Aseptically bore wells (e.g., 6 mm in diameter) into the inoculated agar plate.

  • Compound Application : Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Collection : Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton Agar plate to create a lawn A->B C Aseptically bore wells in the agar B->C D Add test compound, positive & negative controls C->D E Incubate plates (e.g., 37°C for 24h) D->E F Measure diameter of inhibition zones (mm) E->F

Workflow for the Agar Well Diffusion antimicrobial assay.
Antioxidant Assay: DPPH Radical Scavenging

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[4]

  • Sample Preparation : Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.[4]

  • Reaction : In a microplate or cuvette, mix the test compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant causes a color change from purple to yellow, leading to a decrease in absorbance.[4]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [ (Abs_control - Abs_sample) / Abs_control ] x 100[4] The IC₅₀ value is determined from a plot of scavenging activity versus compound concentration.[4]

Enzyme Inhibition Assay: Ellman's Method for Cholinesterase

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition.[4]

  • Reagent Preparation :

    • 0.1 M Phosphate buffer (pH 8.0).[4]

    • Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE.[4]

    • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[4]

  • Reaction Setup (96-well plate) :

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (at various concentrations). For the control, add solvent instead.[4]

    • Add 10 µL of the AChE enzyme solution.

  • Pre-incubation : Incubate the plate at 25°C for 10 minutes.[4]

  • Reaction Initiation :

    • Add 10 µL of 10 mM DTNB to the mixture.[4]

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[4]

  • Absorbance Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. This product is measured spectrophotometrically at 412 nm after a 10-minute incubation.[4]

  • Calculation : The percentage of inhibition is calculated as: Inhibition (%) = [ (Rate_control - Rate_sample) / Rate_control ] x 100[4] The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

A Mix Buffer, Enzyme, & Test Compound in 96-well plate B Pre-incubate mixture (e.g., 25°C for 10 min) A->B C Add DTNB (Ellman's Reagent) B->C D Initiate reaction by adding Substrate (ATCI) C->D E Incubate (e.g., 10 min) D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition and determine IC₅₀ F->G

Workflow for the Ellman's Method enzyme inhibition assay.

Conclusion

Derivatives of this compound exhibit a compelling range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory effects. The quantitative data, though variable between specific analogues, points to a promising scaffold for further optimization in drug discovery. The straightforward synthesis and the potential to modulate activity by altering substituents make this class of compounds an attractive area for continued research and development by scientists and pharmaceutical professionals. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

3,5-Dimethylphenylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylphenylthiourea serves as a readily accessible and versatile building block in heterocyclic chemistry. Its unique structural features, combining a reactive thiourea moiety with a sterically influential dimethylphenyl group, make it a valuable precursor for the synthesis of a diverse range of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, including thiazoles and pyrimidines. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and drug discovery programs.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The search for efficient and modular synthetic routes to novel heterocyclic structures is a continuous endeavor in chemical science. Thiourea derivatives, in particular, have emerged as powerful precursors due to the presence of both nucleophilic and electrophilic centers, allowing for diverse cyclization strategies.

This compound, specifically, offers a unique combination of reactivity and structural control. The dimethyl substitution pattern on the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the biological activity of the resulting heterocycles. This guide will delve into the practical applications of this precursor in the synthesis of medicinally relevant heterocyclic cores.

Synthesis of this compound

The precursor, this compound, can be synthesized from commercially available starting materials. A common method involves the reaction of 3,5-dimethylaniline with an isothiocyanate source.

Experimental Protocol: Preparation of this compound

Materials:

  • 3,5-Dimethylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure: A mixture of 3,5-dimethylaniline and a slight excess of ammonium thiocyanate in a suitable solvent is heated under reflux in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

G cluster_0 Synthesis of this compound 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction Reaction 3,5-Dimethylaniline->Reaction Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a key starting material for the construction of various heterocyclic rings, most notably thiazoles and pyrimidines, which are prevalent in many biologically active molecules.

Synthesis of 2-Amino-1,3-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the cyclocondensation of a thiourea with an α-haloketone.

The reaction between this compound and a substituted phenacyl bromide proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to yield the corresponding N-(3,5-dimethylphenyl)-4-aryl-1,3-thiazol-2-amine.

G cluster_1 Hantzsch Thiazole Synthesis This compound This compound S-Alkylation S-Alkylation This compound->S-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->S-Alkylation Cyclization Cyclization S-Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Dehydration->2-Aminothiazole_Derivative

Caption: Hantzsch Thiazole Synthesis Pathway.

Materials:

  • This compound

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (4-chlorophenacyl bromide)

  • Ethanol

Procedure: An equimolar mixture of this compound and 4-chlorophenacyl bromide is dissolved in ethanol. The reaction mixture is heated to reflux and the progress is monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and recrystallized to afford the pure N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

CompoundMolecular FormulaYield (%)Melting Point (°C)Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amineC₁₇H₁₅ClN₂S~98%Not specified[1]

Note: The exact yield and melting point for this specific reaction were not detailed in the available literature, but related syntheses report high yields.

Synthesis of Dihydropyrimidine-2-thione Derivatives

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea, which provides access to dihydropyrimidinones or thiones. These scaffolds are of significant interest in medicinal chemistry.

This compound can participate in the Biginelli reaction with an aldehyde and a β-dicarbonyl compound, typically in the presence of an acid catalyst, to yield a highly functionalized dihydropyrimidine-2-thione.

G cluster_2 Biginelli Reaction This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Aldehyde Aldehyde Aldehyde->Cyclocondensation beta-Ketoester beta-Ketoester beta-Ketoester->Cyclocondensation Dihydropyrimidinethione Dihydropyrimidinethione Cyclocondensation->Dihydropyrimidinethione

Caption: Biginelli Reaction Pathway.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Catalytic acid (e.g., HCl)

Procedure: A mixture of the aldehyde, β-ketoester, this compound, and a catalytic amount of concentrated hydrochloric acid in ethanol is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the pure dihydropyrimidine-2-thione derivative.

Aldehydeβ-KetoesterProduct Yield (%)Melting Point (°C)Reference
BenzaldehydeEthyl acetoacetate94Not specified[2]
2-NitrobenzaldehydeEthyl acetoacetateHighNot specified

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of thiazole and dihydropyrimidine derivatives, as outlined in this guide, highlight its utility in generating molecular diversity for applications in drug discovery and materials science. The presence of the 3,5-dimethylphenyl moiety provides a handle for tuning the physicochemical and biological properties of the final products, making this precursor an attractive tool for medicinal chemists. Further exploration of its reactivity with other bifunctional reagents is likely to unveil new avenues for the construction of novel and complex heterocyclic systems.

References

A Technical Guide to the Antioxidant Potential of 3,5-Dimethylphenylthiourea and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 3,5-Dimethylphenylthiourea and its structural analogues. Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including the capacity to mitigate oxidative stress. Oxidative stress, an imbalance between free radicals and antioxidants, is a key factor in the pathogenesis of numerous diseases. This document details the mechanisms of action, experimental protocols for evaluation, quantitative activity data, and the signaling pathways involved in the antioxidant effects of these compounds.

Mechanisms of Antioxidant Action

The antioxidant activity of thiourea derivatives is primarily attributed to their ability to scavenge free radicals. This is often accomplished through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of N-H bonds in the thiourea moiety allows for the donation of a hydrogen atom to neutralize highly reactive radicals. Theoretical studies suggest that the HAT mechanism is the preferred pathway for the reaction between thiourea derivatives and free radicals.[1]

G cluster_mechanism Antioxidant Mechanism Thiourea_Derivative Thiourea Derivative (R-NH-CS-NH-R') Thiourea_Radical Thiourea Radical (Stable) Thiourea_Derivative->Thiourea_Radical H• donation (HAT) Free_Radical Free Radical (X•) Neutralized_Radical Neutralized Molecule (XH) Free_Radical->Neutralized_Radical H• acceptance

Antioxidant Hydrogen Atom Transfer (HAT) mechanism.

Quantitative Antioxidant Activity

The efficacy of an antioxidant is commonly expressed by its IC50 value, which is the concentration required to scavenge 50% of the free radicals in a specific assay.[2][3] A lower IC50 value signifies greater antioxidant potency.[3] The following tables summarize the in vitro antioxidant activity of various N,N'-disubstituted thiourea derivatives, providing a comparative analysis of their potential.

Table 1: DPPH Radical Scavenging Activity of Thiourea Analogues

Compound/AnalogueIC50 ValueReference StandardIC50 of StandardReference
1,3-diphenyl-2-thiourea (DPTU)710 ± 1 µM--[3]
1-benzyl-3-phenyl-2-thiourea (BPTU)11000 ± 15 µM--[3]
Compound 2a¹1.83 ± 0.15 µMα-TOC2.45 ± 0.07 µM[3]
Compound 2a¹1.83 ± 0.15 µMBHT4.32 ± 0.11 µM[3]
1,3-bis(3,4-dichlorophenyl)thiourea45 µg/mL--[4]
N-phenylthiourea4.82 x 10⁻⁴ M--[5]

¹4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative

Table 2: ABTS Radical Cation Scavenging Activity of Thiourea Analogues

Compound/AnalogueIC50 ValueReference StandardIC50 of StandardReference
1,3-diphenyl-2-thiourea (DPTU)44 ± 1 µM--[3]
1-benzyl-3-phenyl-2-thiourea (BPTU)2400 ± 21 µM--[3]
Compound 2c¹1.08 ± 0.44 µMα-TOC1.89 ± 0.05 µM[3][6]
1,3-bis(3,4-dichlorophenyl)thiourea52 µg/mL--[4]

¹4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative

Experimental Protocols for In Vitro Antioxidant Assays

Standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. The following sections detail the methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow that is measured spectrophotometrically.[2]

Protocol:

  • Reagent Preparation :

    • Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM or 0.004%).[3][6] Adjust the absorbance of this working solution to approximately 1.0 at 517 nm.[3]

  • Sample Preparation :

    • Dissolve the thiourea compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO, methanol, ethanol) to create stock solutions.[2][3]

    • Perform serial dilutions to obtain a range of concentrations.[2][3]

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of each sample concentration (e.g., 40 µL).[6]

    • Add a fixed volume of the DPPH working solution to each well (e.g., 160 µL).[6]

    • Include a control sample containing only the solvent instead of the test compound.[3]

  • Incubation :

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6]

  • Measurement :

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer or microplate reader.[3][6]

  • Calculation :

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.[3]

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix Sample/Standard (40 µL) with DPPH Solution (160 µL) in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Thiourea Compounds and Standards prep_samples->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures an antioxidant's ability to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[2] The reduction of ABTS•+ by the antioxidant leads to decolorization.

Protocol:

  • Reagent Preparation :

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][3][6]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2][3]

    • On the day of the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2][3]

  • Sample Preparation :

    • Prepare stock solutions and serial dilutions of the thiourea compounds and standards as described for the DPPH assay.[3]

  • Assay Procedure :

    • In a 96-well microplate, add a small volume of the sample solutions (e.g., 40 µL).[6]

    • Add a larger volume of the diluted ABTS•+ working solution to each well (e.g., 160 µL).[6]

  • Incubation :

    • Mix and incubate at room temperature for a defined period (e.g., 6-10 minutes).[2][6]

  • Measurement :

    • Measure the absorbance at 734 nm.[2][6]

  • Calculation :

    • Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.[2]

G cluster_workflow ABTS Assay Workflow prep_abts Prepare ABTS•+ Stock (7mM ABTS + 2.45mM K₂S₂O₈) Incubate 12-16h in dark prep_working Dilute ABTS•+ Stock to Absorbance of ~0.70 at 734 nm prep_abts->prep_working mix Mix Sample/Standard (40 µL) with ABTS•+ Solution (160 µL) in 96-well plate prep_working->mix prep_samples Prepare Serial Dilutions of Thiourea Compounds and Standards prep_samples->mix incubate Incubate (Room Temp, 6-10 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate

Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[2] The change in absorbance is proportional to the antioxidant power.[7][8]

Protocol:

  • Reagent Preparation :

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]

    • Warm the FRAP reagent to 37°C before use.[2]

  • Sample Preparation :

    • Prepare solutions of the thiourea derivatives.

    • Prepare a series of standard solutions with known Fe²⁺ concentrations, typically using ferrous sulfate (FeSO₄).[2]

  • Assay Procedure :

    • In a 96-well microplate, add a small volume of the test compounds, standards, or a blank (e.g., 20 µL).[2]

    • Add a larger volume of the pre-warmed FRAP reagent to each well (e.g., 150 µL).[2]

  • Incubation :

    • Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[2][8]

  • Measurement :

    • Measure the absorbance at 593 nm.[2][8]

  • Calculation :

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve, expressed as µM Fe²⁺ equivalents.[2]

G cluster_workflow FRAP Assay Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm to 37°C mix Mix Sample/Standard (20 µL) with FRAP Reagent (150 µL) in 96-well plate prep_frap->mix prep_samples Prepare Solutions of Thiourea Compounds and Fe²⁺ Standards prep_samples->mix incubate Incubate at 37°C (4-30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (µM Fe²⁺ equivalents) from Standard Curve measure->calculate

Workflow for the Ferric Reducing Antioxidant Power assay.

Potential Signaling Pathways

Beyond direct radical scavenging, the antioxidant effects of many compounds can be mediated through the modulation of intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. While direct evidence for this compound is still emerging, it is plausible that thiourea derivatives could activate this protective mechanism.

Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like potential thiourea derivatives), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including various antioxidant enzymes.

G cluster_pathway Potential Keap1-Nrf2 Activation by Thiourea Analogues cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea Thiourea Analogue Keap1_Nrf2 Keap1-Nrf2 Complex Thiourea->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Enzymes Leads to Enzymes->ROS Neutralizes

The Keap1-Nrf2 signaling pathway and oxidative stress.

Conclusion

N,N'-disubstituted thioureas, including analogues of this compound, represent a promising class of compounds with significant in vitro antioxidant potential.[2] Their activity, readily quantifiable through established assays such as DPPH, ABTS, and FRAP, is largely attributed to their ability to donate hydrogen atoms to neutralize free radicals. Furthermore, their potential to modulate key cellular defense pathways like Keap1-Nrf2 warrants deeper investigation. This guide provides the foundational data and methodologies for researchers to effectively evaluate and advance the development of these compounds as potential therapeutic agents against diseases rooted in oxidative stress.

References

An In-depth Technical Guide on the Enzyme Inhibition Properties of Phenylthiourea Derivatives with a Focus on Dimethylphenyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the enzyme inhibition properties of 3,5-Dimethylphenylthiourea were not available in the public domain at the time of this review. This guide provides a comprehensive overview of the enzyme inhibition properties of the broader thiourea class of compounds, with specific data presented for closely related dimethylphenylthiourea analogues where available. The information herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for further investigation into this class of compounds.

Introduction to Thiourea Derivatives in Enzyme Inhibition

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The sulfur and nitrogen atoms in the thiourea core structure are capable of forming hydrogen bonds and coordinating with metal ions, which often play a crucial role in the active sites of enzymes. This interaction capability makes thiourea derivatives promising candidates for the development of novel enzyme inhibitors.[3]

Synthesis of Dimethylphenylthiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, including dimethylphenylthiourea derivatives, is typically achieved through a straightforward nucleophilic addition reaction. This process involves the reaction of a primary amine with an isothiocyanate in a suitable solvent, such as acetone or ethanol. For the synthesis of a dimethylphenylthiourea derivative, a dimethylaniline can be reacted with an appropriate isothiocyanate, or a dimethylphenyl isothiocyanate can be reacted with a corresponding amine.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dimethylaniline Dimethylaniline Process Nucleophilic Addition (Solvent: Acetone/Ethanol) Dimethylaniline->Process Isothiocyanate R-N=C=S Isothiocyanate->Process Product N-(Dimethylphenyl)-N'-R-thiourea Process->Product

General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.

Enzyme Inhibition Profiles of Thiourea Derivatives

While specific data for this compound is lacking, the broader class of thiourea derivatives has been shown to inhibit several key enzymes. The following sections summarize the inhibitory activities against urease, tyrosinase, and carbonic anhydrase.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in pathologies such as peptic ulcers and the formation of kidney stones.[5] Thiourea derivatives, as structural analogues of urea, are effective inhibitors of this enzyme.[3]

Thiourea Derivative Target Enzyme IC₅₀ (µM) Reference Compound IC₅₀ of Reference (µM) Source
Tryptamine derivative with o-methyl substituentUrease11.4 ± 0.4Thiourea21.2 ± 1.3[5]
Tryptamine derivative with p-chloro substituentUrease13.7 ± 0.9Thiourea21.2 ± 1.3[5]
Dipeptide conjugated 2,3-dichlorophenyl piperazine derivativeUrease2.0Thiourea21.0 ± 0.11[6]

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[7] Its inhibition is a target for the development of agents for treating hyperpigmentation disorders.[7] Thiourea derivatives have been shown to inhibit tyrosinase, likely through chelation of the copper ions in the active site.[8]

Thiourea Derivative Target Enzyme IC₅₀ (µM) Reference Compound IC₅₀ of Reference (µM) Source
Indole-thiourea derivative 4bMushroom Tyrosinase5.9 ± 2.47Kojic Acid16.4 ± 3.53[7]
N-aryl-N'-substituted phenylthiourea 6hMushroom Tyrosinase (diphenolase activity)6.13Kojic Acid33.3[8]

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[9] Certain thiourea derivatives have been identified as inhibitors of human carbonic anhydrases (hCA).[9]

Thiourea Derivative Target Enzyme IC₅₀ (µM) Reference Compound IC₅₀ of Reference (µM) Source
Sulfonamide-substituted thiourea 22hCA-II0.26 ± 0.03AcetazolamideNot Specified[9]
Sulfonamide-substituted thiourea 25hCA-II0.38 ± 0.09AcetazolamideNot Specified[9]
Sulfonamide-substituted thiourea 18hCA-IX1.68 ± 0.15AcetazolamideNot Specified[9]

Biological Activities of a Dimethylphenylthiourea Analog

Specific enzyme inhibition data for this compound is not available. However, studies on the closely related analog, 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea , have demonstrated its antioxidant and antibacterial properties.

Biological Activity Assay Result Standard Source
Antioxidant DPPH Radical ScavengingIC₅₀ = 118.05 µg/mLAscorbic Acid[4]
Antibacterial Disc DiffusionModerate inhibition against E. coli, S. flexneri, P. aeruginosa, S. typhiCephradine[4]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are crucial for reproducible research. The following are generalized protocols for urease, tyrosinase, and carbonic anhydrase inhibition studies.

This assay determines the ability of a compound to inhibit the urease-catalyzed hydrolysis of urea.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction Initiation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare solutions of Jack Bean Urease, urea, and test compounds in appropriate buffers. B Pre-incubate urease solution with various concentrations of the test compound. A->B C Add urea solution to initiate the enzymatic reaction. B->C D Quantify the amount of ammonia produced using the indophenol method by measuring absorbance at a specific wavelength. C->D E Calculate the percentage of inhibition and determine the IC₅₀ value. D->E

Workflow for a typical urease inhibition assay.

This assay measures a compound's ability to inhibit the oxidation of a substrate (e.g., L-DOPA) by tyrosinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Addition: Various concentrations of the test compound (dissolved in a solvent like DMSO) are added to the mixture and pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, typically L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Kojic acid is commonly used as a positive control.[8]

This assay evaluates the inhibition of carbonic anhydrase-catalyzed hydrolysis of p-nitrophenyl acetate.

  • Reaction Mixture Preparation: The reaction mixture contains a buffer (e.g., Tris-sulfate), the test compound, and the human carbonic anhydrase isoform of interest.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together.

  • Substrate Addition: The reaction is started by adding p-nitrophenyl acetate.

  • Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is measured spectrophotometrically by monitoring the change in absorbance.

  • Calculation: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor, and the IC₅₀ value is calculated. Acetazolamide is a commonly used standard inhibitor.[9]

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by this compound are unknown, the inhibitory actions of thiourea derivatives on enzymes like carbonic anhydrase suggest potential interactions with pathways regulating pH homeostasis, which is often dysregulated in cancer.

G Thiourea Thiourea Derivative (e.g., Dimethylphenylthiourea) CAIX Carbonic Anhydrase IX (CAIX) Thiourea->CAIX Inhibits pH_regulation Extracellular pH Regulation CAIX->pH_regulation Contributes to Tumor_Microenvironment Acidic Tumor Microenvironment pH_regulation->Tumor_Microenvironment Leads to Metastasis Tumor Invasion and Metastasis Tumor_Microenvironment->Metastasis Promotes

Hypothetical signaling pathway modulation by a thiourea derivative targeting CAIX.

Conclusion and Future Directions

Thiourea derivatives represent a promising scaffold for the development of potent and selective enzyme inhibitors. While this guide has summarized the available information on the enzyme inhibitory properties of this class of compounds, with a focus on dimethylphenyl analogues where possible, the lack of specific data for this compound highlights a gap in the current research landscape. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its isomers to elucidate their specific enzyme inhibition profiles and therapeutic potential. Such investigations will be crucial in unlocking the full potential of this subclass of thiourea derivatives in drug discovery and development.

References

A Technical Guide to the Synthesis and Characterization of Novel 3,5-Dimethylphenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 3,5-dimethylphenylthiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of N,N'-disubstituted thioureas is a well-established process, typically achieved through the reaction of an isothiocyanate with a primary amine. For this compound derivatives, the general route involves the reaction of 3,5-dimethylphenyl isothiocyanate with a variety of primary or secondary amines. Alternatively, 3,5-dimethylaniline can be reacted with an appropriate isothiocyanate. The reaction is generally carried out in a suitable solvent such as acetone, ethanol, or dichloromethane.

A common synthetic approach involves two main stages: the synthesis of the 3,5-dimethylphenyl isothiocyanate intermediate, followed by its reaction with a selected amine to yield the final thiourea derivative.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate

Two primary methods for the synthesis of aryl isothiocyanates are the thiophosgene method and the dithiocarbamate decomposition method. The latter is often preferred due to the highly toxic nature of thiophosgene.

Method A: Dithiocarbamate Decomposition

This "one-pot," two-step procedure involves the reaction of 3,5-dimethylaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

  • Materials: 3,5-dimethylaniline, carbon disulfide, triethylamine (or another suitable base), dichloromethane (or another suitable solvent), and a desulfurizing agent (e.g., ethyl chloroformate, di-tert-butyl dicarbonate).

  • Procedure:

    • Dissolve 3,5-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add carbon disulfide (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature until the formation of the dithiocarbamate salt is complete (monitor by TLC).

    • Cool the mixture again to 0 °C and add a desulfurizing agent, such as ethyl chloroformate (1.1 eq), dropwise.

    • Continue stirring at room temperature and monitor the reaction for the formation of the isothiocyanate.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-dimethylphenyl isothiocyanate.

    • Purify the product by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of N-Substituted-N'-(3,5-dimethylphenyl)thiourea

  • Materials: 3,5-dimethylphenyl isothiocyanate, a selected primary or secondary amine, and a suitable solvent (e.g., ethanol, acetone).

  • Procedure:

    • Dissolve 3,5-dimethylphenyl isothiocyanate (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the desired amine (1.0-1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic.

    • The reaction progress can be monitored by TLC. In many cases, the product precipitates out of the solution upon formation.

    • If precipitation occurs, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Synthesis_Workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiourea Formation 3_5_dimethylaniline 3,5-Dimethylaniline CS2_base Carbon Disulfide (CS2) + Base (e.g., Et3N) dithiocarbamate Dithiocarbamate Salt (Intermediate) desulfurizing_agent Desulfurizing Agent (e.g., Ethyl Chloroformate) isothiocyanate 3,5-Dimethylphenyl Isothiocyanate amine Primary/Secondary Amine (R-NH2 or R2NH) thiourea N-Substituted-N'-(3,5-dimethylphenyl)thiourea

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods to confirm their structure, purity, and properties.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the thiourea derivatives. Key vibrational frequencies include the N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include the N-H protons (often appearing as broad singlets), aromatic protons of the 3,5-dimethylphenyl ring, and protons of the substituent on the other nitrogen atom. The methyl protons on the phenyl ring typically appear as a singlet around 2.2-2.4 ppm.

    • ¹³C NMR: Confirms the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the range of 179-182 ppm.[1]

Physical Methods
  • Melting Point: The melting point of the purified solid derivatives is determined to assess their purity. A sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is compared with the calculated theoretical values to confirm the molecular formula.

  • Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Analysis Synthesized_Compound Purified this compound Derivative IR IR Spectroscopy (Functional Groups) Synthesized_Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Compound->MS MP Melting Point (Purity) Synthesized_Compound->MP EA Elemental Analysis (Composition) Synthesized_Compound->EA Structural_Confirmation Structural Confirmation and Purity Assessment IR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation MP->Structural_Confirmation EA->Structural_Confirmation

Biological Activities and Data Presentation

This compound derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data for these and related compounds.

Antimicrobial Activity

Thiourea derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains.[2] The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-2,5-dimethylphenylthioureido acid derivative (3j)S. aureus2[2]
N-2,5-dimethylphenylthioureido acid derivative (3j)E. faecium2[2]
1-(5-chloropyridin-2-yl)-3-phenylthiourea complexE. coli32[3]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine--[4]
Anticancer Activity

The anticancer potential of thiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC₅₀) of Selected Thiourea Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)Human Lung Carcinoma2.5-12.9[5]
1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6cSKOV-3 (Ovarian)7.84[6]
1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6cHepG2 (Liver)13.68[6]
1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6cA549 (Lung)15.69[6]
1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6cMCF-7 (Breast)19.13[6]
Anti-inflammatory Activity

Some thiourea derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Table 3: Anti-inflammatory Activity (IC₅₀) of Selected Thiourea Derivatives

Compound/DerivativeEnzymeIC₅₀ (µM)Reference
N-hydroxyurea derivative (1)COX-2-[7]
N-hydroxyurea derivative (1)5-LOX-[7]
"type B hydroxamic acid" (11)COX-236.18[7]
"type B hydroxamic acid" (11)5-LOX1.04[7]
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5)COX0.1[4]
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5)LOX0.56[4]

Signaling Pathways

The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Many thiourea derivatives exert their anticancer effects by inhibiting protein tyrosine kinases (PTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea_Derivative 3,5-Dimethylphenyl- thiourea Derivative Thiourea_Derivative->EGFR Inhibition

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of some thiourea derivatives is linked to their ability to inhibit COX and LOX enzymes, which are central to the arachidonic acid metabolic pathway. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anti_inflammatory_Signaling cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1, COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Leukotrienes->Inflammation Thiourea_Derivative 3,5-Dimethylphenyl- thiourea Derivative Thiourea_Derivative->COX_Enzymes Inhibition Thiourea_Derivative->LOX_Enzyme Inhibition

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of novel this compound derivatives. The detailed protocols, compiled quantitative data, and visualized pathways offer a solid starting point for researchers and drug development professionals. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further research is warranted to explore the full potential of these derivatives, including expanding the library of synthesized compounds, conducting more extensive biological evaluations, and elucidating their precise mechanisms of action.

References

In Silico Prediction of 3,5-Dimethylphenylthiourea Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives are a class of organic compounds recognized for their wide spectrum of biological activities, holding significant promise in the field of drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific analogue, 3,5-Dimethylphenylthiourea. While direct computational studies on this particular molecule are not extensively documented in publicly available literature, this guide outlines a robust, hypothetical workflow based on established computational methodologies and experimental data from structurally similar thiourea derivatives. The guide details predictive modeling techniques including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides detailed experimental protocols for the validation of in silico findings, with a focus on antimicrobial, antioxidant, and enzyme inhibition assays. All quantitative data from related compounds are summarized in structured tables for comparative analysis, and key workflows and potential signaling pathways are visualized using Graphviz diagrams. This document serves as a blueprint for researchers to initiate and advance the computational assessment and experimental validation of this compound and its derivatives as potential therapeutic agents.

Introduction to this compound and its Therapeutic Potential

Thiourea, an organosulfur compound, and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1] The replacement of the oxygen atom in urea with sulfur imparts unique physicochemical properties that contribute to a diverse range of pharmacological activities.[1] These activities include antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4]

This compound is a specific derivative characterized by a thiourea core substituted with a 3,5-dimethylphenyl group. While comprehensive bioactivity studies on this exact molecule are limited, research on analogous dimethylphenyl thiourea derivatives suggests its potential in several therapeutic areas. For instance, various N,N'-disubstituted thioureas have demonstrated significant antiplatelet activity by inhibiting enzymes in the arachidonic acid pathway.[2] Other derivatives have shown promising antioxidant and enzyme inhibitory activities against targets like lipoxygenase and xanthine oxidase.[3]

The in silico approach to drug discovery offers a time- and cost-effective strategy to predict the biological activity of novel compounds like this compound, thereby prioritizing resources for subsequent experimental validation.[5]

In Silico Bioactivity Prediction Workflow

The computational prediction of a compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.

in_silico_workflow cluster_start Initiation cluster_prediction In Silico Prediction cluster_validation Experimental Validation cluster_end Outcome start This compound Structure target_id Target Identification (Ligand- & Structure-Based) start->target_id Input Structure docking Molecular Docking target_id->docking Identified Targets qsar QSAR Analysis docking->qsar Binding Affinities admet ADMET Prediction qsar->admet Activity Prediction synthesis Compound Synthesis admet->synthesis Prioritized Compound in_vitro In Vitro Assays (Antimicrobial, Antioxidant, Enzyme Inhibition) synthesis->in_vitro Synthesized Compound in_vivo In Vivo Studies in_vitro->in_vivo Active Compound lead_opt Lead Optimization in_vivo->lead_opt Validated Lead

Figure 1: A general workflow for the in silico prediction and validation of bioactivity.
Target Identification

The initial step is to identify potential molecular targets. This can be achieved through two primary approaches:

  • Ligand-Based Target Prediction: This method utilizes the chemical structure of this compound to screen against databases of known bioactive molecules. Servers like SwissTargetPrediction can predict potential targets based on the principle of chemical similarity.

  • Structure-Based (Inverse Docking) Target Prediction: A 3D model of this compound is screened against a library of protein binding sites to identify proteins with high binding affinity.

Molecular Docking

Once potential targets are identified, molecular docking simulations are performed to predict the binding conformation and affinity of this compound to the target protein's active site. This provides insights into the potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[5] By building a QSAR model with known active and inactive thiourea derivatives, the bioactivity of this compound can be predicted.

ADMET Prediction

In silico ADMET models are used to predict the pharmacokinetic and toxicological properties of a compound. This helps in the early identification of potential liabilities that could lead to failure in later stages of drug development.

Predicted Bioactivities of this compound Based on Analogs

Based on the reported activities of structurally similar thiourea derivatives, the following bioactivities are predicted for this compound:

Antimicrobial Activity

Thiourea derivatives have shown significant antibacterial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antioxidant Activity

Many thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals.[1] This is a crucial property for combating oxidative stress-related diseases.

Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes. A potential mechanism for the anti-inflammatory effects of some thiourea derivatives is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway.[4]

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid cox Cyclooxygenase (COX) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxanes->platelet_agg leukotrienes->inflammation thiourea This compound (Predicted Inhibitor) thiourea->cox Inhibits thiourea->lox Inhibits

Figure 2: Predicted inhibition of the arachidonic acid pathway by this compound.

Quantitative Data from Related Thiourea Derivatives

The following tables summarize the reported bioactivity data for various dimethylphenyl thiourea derivatives, which can serve as a benchmark for the predicted activity of this compound.

Table 1: Antioxidant Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [4]

AssayIC₅₀ (µg/mL)Standard (Ascorbic Acid) IC₅₀
DPPH Radical Scavenging118.05-33.22 µg/mL
ABTS Radical ScavengingData not specifiedData not specified

Table 2: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [4]

Bacterial StrainInhibition Zone (mm)Standard (Cephradine)
E. coliModerateEffective
S. flexneriModerateEffective
P. aeruginosaModerateEffective
S. typhiModerateEffective
Activity was characterized as moderate compared to the standard, but specific quantitative values for inhibition zones were not provided in the source material.

Table 3: Enzyme Inhibition Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [4]

EnzymeIC₅₀ (µg/mL)Standard (Galantamine) IC₅₀ (µg/mL)
Acetylcholinesterase (AChE)>10015
Butyrylcholinesterase (BChE)>10015

Table 4: Antiplatelet Activity of N,N'-disubstituted Thioureas [2]

CompoundIC₅₀ (µM)
3d 29.1 ± 2.0
3m 34.5 ± 0.9
3p 84.6 ± 0.5
3i 86.2 ± 0.3
Note: The specific structures for compounds 3d, 3i, 3m, and 3p are detailed in the cited reference.

Detailed Experimental Protocols for Bioactivity Validation

The following protocols are for key bioassays to experimentally validate the in silico predictions for this compound.

Antimicrobial Assay: Agar Well Diffusion Method[4]

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Preparation: Pour the agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Sample Application: Add a defined volume of the test compound solution (this compound dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antioxidant Assay: DPPH Radical Scavenging[4]

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.

  • Reaction: Mix the DPPH solution with the test compound dilutions.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition Assay: α-Glucosidase Inhibition[1]

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Addition: Add various concentrations of the test compound to the mixture and pre-incubate with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Absorbance Measurement: Stop the reaction and measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, QSAR, and ADMET prediction, researchers can efficiently generate hypotheses about the therapeutic potential of this compound. The outlined experimental protocols for antimicrobial, antioxidant, and enzyme inhibition assays provide a clear path for validating these computational predictions. The presented data on analogous compounds serve as a valuable reference for interpreting the predicted and experimental results for this compound. This integrated approach of computational prediction and experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents based on the versatile thiourea scaffold.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylphenylthiourea is a derivative of thiourea, a class of compounds with diverse applications in pharmaceuticals, agriculture, and materials science.[1][2][3] A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for its safe handling, formulation, and storage, particularly in the context of drug development where thermal events can impact efficacy and safety. This technical guide outlines the standard methodologies, potential thermal behavior, and a plausible decomposition pathway for this compound, leveraging established knowledge of similar organic molecules.

Thermal Analysis Techniques

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6] It provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized procedures for the thermal analysis of a powdered organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder to ensure even heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into an inert sample pan (e.g., alumina or platinum).[10]

  • Record the precise initial mass of the sample.

TGA Method Parameters:

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp up from 30°C to 600°C at a heating rate of 10°C/min.[11]

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidation.[11]

  • Data Collection: Continuously monitor and record the sample's mass and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Instrumentation: A calibrated differential scanning calorimeter is necessary.

Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum sample pan.

  • Hermetically seal the pan to ensure a closed system, especially if volatile products are expected. For decomposition studies, a pinhole in the lid allows for the escape of gaseous byproducts.

  • Prepare an empty, sealed aluminum pan to be used as a reference.[12]

DSC Method Parameters:

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp up from 30°C to a temperature above the expected melting or decomposition point (e.g., 300°C) at a heating rate of 10°C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Collection: Continuously record the heat flow to the sample relative to the reference.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from TGA and DSC analyses of this compound.

Table 1: Hypothetical TGA Data for this compound

ParameterHypothetical ValueDescription
Onset Decomposition Temperature (Tonset) ~ 180°CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak) ~ 210°CThe temperature of the maximum rate of mass loss (from the DTG curve).
Mass Loss (Stage 1) ~ 45%Corresponds to the initial fragmentation of the molecule.
Mass Loss (Stage 2) ~ 35%Represents the further breakdown of intermediate fragments.
Residual Mass @ 600°C < 5%The remaining char residue at the end of the analysis.

Table 2: Hypothetical DSC Data for this compound

ParameterHypothetical ValueDescription
Melting Point (Tm) ~ 160°CEndothermic peak corresponding to the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHf) ~ 120 J/gThe amount of energy required to melt the sample.
Decomposition Exotherm Onset ~ 185°CAn exothermic event following the melting, indicating decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification and Drying synthesis->purification characterization Structural Characterization purification->characterization tga TGA Analysis characterization->tga dsc DSC Analysis characterization->dsc tga_data TGA Curve (Mass vs. Temp) tga->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data stability Thermal Stability Assessment tga_data->stability dsc_data->stability pathway Decomposition Pathway Proposal stability->pathway

Experimental workflow for thermal analysis.
Plausible Decomposition Pathway

Based on the known chemistry of arylthioureas, a plausible thermal decomposition pathway for this compound under inert conditions is proposed below. The decomposition of thiourea derivatives can be complex, often involving the formation of isothiocyanates and amines as primary products, which can then undergo further reactions.

decomposition_pathway cluster_products Primary Decomposition Products cluster_secondary Secondary Products / Further Reactions parent This compound isothiocyanate 3,5-Dimethylphenyl isothiocyanate parent->isothiocyanate Heat (Δ) amine Ammonia parent->amine Heat (Δ) carbodiimide Dimeric/Polymeric Carbodiimides isothiocyanate->carbodiimide Further Reaction h2s Hydrogen Sulfide amine->h2s Side Reactions char Carbonaceous Residue carbodiimide->char High Temp

Plausible thermal decomposition pathway.

Interpretation of Results and Discussion

The thermal decomposition of this compound is expected to be a multi-step process. The initial weight loss observed in TGA would likely correspond to the cleavage of the C-N and C=S bonds, leading to the formation of volatile fragments such as 3,5-dimethylphenyl isothiocyanate and ammonia. The DSC curve would likely show an endotherm for melting, followed by an exotherm indicative of decomposition.

The stability of the molecule is influenced by the electron-donating methyl groups on the phenyl ring, which may affect the bond dissociation energies within the thiourea moiety. The secondary decomposition stage at higher temperatures would involve the breakdown of the initial, less volatile products, ultimately leading to a small amount of carbonaceous residue.

Conclusion

This technical guide provides a comprehensive overview of the methodologies and expected thermal behavior of this compound. While specific experimental data is currently unavailable, the outlined protocols and hypothetical data serve as a valuable resource for researchers in designing and interpreting their own thermal analysis studies. Such investigations are critical for ensuring the stability and safety of this compound in its various applications, from drug development to materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,5-Dimethylphenylthiourea, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from the readily available 3,5-dimethylaniline.

Quantitative Data Summary

The key physical and chemical properties of the final product, this compound, are summarized in the table below for easy reference.

PropertyValue
Chemical Name This compound
Synonym(s) N-(3,5-Dimethylphenyl)thiourea
CAS Number 97480-60-9[1][2]
Molecular Formula C₉H₁₂N₂S[1]
Molecular Weight 180.27 g/mol [1][2]
Appearance Solid[2]
Melting Point 168-172 °C[1][2]
Purity ≥97%[1][2]

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process from 3,5-dimethylaniline to this compound.

Synthesis_Workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiourea Formation A 3,5-Dimethylaniline C 3,5-Dimethylphenyl Isothiocyanate A->C Reaction B Thiophosgene or Carbon Disulfide B->C D 3,5-Dimethylphenyl Isothiocyanate F This compound D->F Reaction E Ammonia E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

This synthesis is a two-step process. First, 3,5-dimethylaniline is converted to 3,5-dimethylphenyl isothiocyanate. Second, the isothiocyanate is reacted with ammonia to yield the final product, this compound.

Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate

This step can be performed using either thiophosgene or carbon disulfide. The thiophosgene method is generally higher yielding but requires extreme caution due to the high toxicity of the reagent.

Method A: Using Thiophosgene

  • Materials:

    • 3,5-Dimethylaniline (1.0 eq)

    • Thiophosgene (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a fume hood, dissolve 3,5-dimethylaniline and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of thiophosgene in anhydrous DCM to the stirred reaction mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.

Method B: Using Carbon Disulfide

  • Materials:

    • 3,5-Dimethylaniline (1.0 eq)

    • Carbon Disulfide (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Triethylamine (2.0 eq)

    • Anhydrous Acetone

  • Procedure:

    • In a fume hood, to a stirred solution of 3,5-dimethylaniline and triethylamine in anhydrous acetone, add carbon disulfide dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

    • Add DCC portion-wise to the reaction mixture.

    • Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.

    • Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.

    • Concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethylphenyl isothiocyanate.

Step 2: Synthesis of this compound

  • Materials:

    • 3,5-Dimethylphenyl isothiocyanate (from Step 1) (1.0 eq)

    • Aqueous Ammonia (excess)

    • Ethanol

  • Procedure:

    • Dissolve the crude 3,5-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask.

    • Add an excess of aqueous ammonia to the solution at room temperature with stirring.

    • Continue to stir the reaction mixture at room temperature for 1-2 hours.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • If necessary, the crude product can be purified by recrystallization from ethanol to yield pure this compound.

References

Step-by-step guide to recrystallization of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of 3,5-Dimethylphenylthiourea via recrystallization, tailored for researchers, scientists, and professionals in drug development. This document outlines the principles, a detailed experimental protocol, and troubleshooting strategies.

Compound Information: this compound

This compound is a solid organic compound. Recrystallization is a critical technique to purify this compound by removing impurities incorporated during its synthesis. The success of the purification can be assessed by comparing the melting point of the recrystallized product against the literature value.

PropertyValueReference
Chemical Formula C₉H₁₂N₂S[1]
Molecular Weight 180.27 g/mol [1]
Appearance Solid
Melting Point 168-172 °C[1]
Purity (Typical) 97%[1]
CAS Number 97480-60-9[1]

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[2][3] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the cooled mother liquor.[4] The purified crystals are then isolated by filtration.[6]

Experimental Protocol

This protocol provides a comprehensive, step-by-step method for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks (2 or more)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass or inverted beaker

  • Ice bath

  • Spatula

  • Desiccator or drying oven

Step-by-Step Procedure
  • Solvent Selection : This is the most critical step.[5] An ideal solvent should dissolve this compound completely at high temperatures but poorly at room temperature.[4] Impurities, conversely, should be either very soluble at all temperatures or insoluble in the hot solvent.[5]

    • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, water, acetone) to identify the optimal one.

  • Dissolution : Place the crude this compound into an Erlenmeyer flask.[5] Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling or stirring.[7] Continue to add the hot solvent in small portions until the solid is completely dissolved.[5] Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing yield.[5]

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[7] Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (Optional) : If insoluble impurities or activated charcoal are present, they must be removed while the solution is still hot to prevent premature crystallization.[5] Use a pre-heated funnel and flask for this step to avoid the product crystallizing in the funnel.

  • Crystallization : Cover the flask containing the hot, clear solution with a watch glass or an inverted beaker to prevent solvent evaporation and contamination.[8] Allow the solution to cool slowly to room temperature.[8] Slow cooling encourages the formation of larger, purer crystals.[8] Once the flask reaches room temperature, place it in an ice bath to maximize the yield of crystals.[5]

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[6] Transfer the crystals and the solvent into the funnel. Ensure the filter paper is wetted with a small amount of cold solvent to create a good seal before adding the crystal slurry.[7][8]

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[5][6] It is important to break the vacuum before adding the wash solvent to ensure all crystals are rinsed.[8]

  • Drying : Dry the purified crystals thoroughly to remove any residual solvent.[5] This can be achieved by leaving the crystals under vacuum on the Buchner funnel, by air drying on a watch glass, or for more complete drying, in a desiccator.

  • Purity Assessment : Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (168-172 °C) indicates a high degree of purity.[4]

Visual Workflow for Recrystallization

G Recrystallization Workflow for this compound crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution was not sufficiently saturated.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization.- Add a "seed" crystal of the pure compound.- Evaporate some of the solvent to increase saturation and re-cool.[4]
Oiling out instead of crystallization - The melting point of the solute is lower than the boiling point of the solvent.- The solution cooled too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.[5]
Low recovery of purified crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[5]
Crystals appear colored or impure - Incomplete removal of colored impurities.- Inefficient washing of the final crystals.- Repeat the recrystallization, including the optional decolorizing charcoal step.- Ensure the crystals are properly washed with fresh, ice-cold solvent.

Troubleshooting Decision Flowchart

Caption: Decision-making flowchart for common recrystallization problems.

References

Application Notes and Protocols: Column Chromatography Purification of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3,5-Dimethylphenylthiourea using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers requiring a high-purity sample for subsequent applications in drug discovery and development. Included are the necessary materials, a step-by-step procedure, and representative data for assessing purity.

Introduction

This compound is a member of the thiourea class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry.[1][2][3] Thiourea derivatives are key pharmacophores and are utilized as intermediates in the synthesis of various heterocyclic compounds.[2] Given their potential therapeutic applications, obtaining these compounds in high purity is critical for accurate biological evaluation and drug development.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This method relies on the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation from impurities. For N-substituted thioureas, silica gel is a commonly employed stationary phase, with elution carried out using solvent systems of varying polarity.[4]

This application note details a standard column chromatography protocol for the purification of crude this compound, a common step following its synthesis.

Materials and Methods

2.1 Materials and Equipment

  • Crude this compound

  • Silica Gel (Geduran® Si 60, 0.040-0.063 mm)[5]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand (washed)

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Pasteur pipettes

2.2 Experimental Protocol: Column Chromatography

The following protocol outlines the steps for the purification of this compound.

2.2.1 Column Preparation (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small piece of cotton wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton wool/frit.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Continuously add the initial mobile phase until the packed column is equilibrated.

2.2.2 Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel to this solution and mix.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the dried silica gel with the adsorbed sample to the top of the prepared column.

  • Gently tap the column to create a level surface.

2.2.3 Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Collect the eluate in fractions of a consistent volume.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the desired compound. A suggested gradient could be from 95:5 to 80:20 Hexane:Ethyl Acetate.[5]

  • Identify the fractions containing the pure this compound by comparing the TLC spots to a reference spot of the crude material.

  • Combine the pure fractions.

2.2.4 Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., melting point, NMR, HPLC). The melting point of pure (3,5-Dimethylphenyl)thiourea is reported to be in the range of 168-172 °C.[6]

Data Presentation

The following tables summarize representative data for the purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number97480-60-9
Molecular Formula(CH₃)₂C₆H₃NHCSNH₂
Molecular Weight180.27 g/mol
AppearanceSolid
Melting Point168-172 °C[6]

Table 2: Representative Column Chromatography Parameters and Results

ParameterDescription / Value
Stationary Phase Silica Gel (0.040-0.063 mm)
Mobile Phase (Elution Gradient) Hexane:Ethyl Acetate (95:5 transitioning to 80:20)
Sample Load (Crude) 1.0 g
Purity of Crude Material ~85%
Mass of Purified Product 0.75 g
Yield 75%
Purity of Final Product >98%
TLC Rf of Pure Compound ~0.4 (in 85:15 Hexane:Ethyl Acetate)

Visualizations

Experimental Workflow Diagram

G cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution and Collection cluster_iso Product Isolation prep_column Prepare Slurry of Silica Gel pack_column Pack Column prep_column->pack_column equilibrate Equilibrate with Mobile Phase pack_column->equilibrate load_column Load Sample onto Column equilibrate->load_column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica Gel dissolve_sample->adsorb_silica adsorb_silica->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Polarity combine Combine Pure Fractions monitor->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity and Yield evaporate->analyze

References

Application Note: Agar Well Diffusion Method for Antibacterial Screening of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The presence of oxygen, nitrogen, and sulfur atoms allows for various bonding possibilities, making them promising scaffolds in medicinal chemistry.[1] Specifically, substitutions on the phenyl ring of thiourea derivatives, such as the introduction of halogen or alkyl groups, have been shown to enhance their antibacterial efficacy.[4] Given this potential, screening novel compounds like 3,5-Dimethylphenylthiourea for antimicrobial activity is a critical step in the discovery of new therapeutic agents.

The agar well diffusion method is a widely used and cost-effective preliminary assay to evaluate the antimicrobial activity of chemical compounds, such as plant extracts or newly synthesized molecules.[5][6][7] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit the growth of specific microorganisms. This application note provides a detailed protocol for using the agar well diffusion assay to screen this compound against common Gram-positive and Gram-negative bacteria.

Principle of the Method The agar well diffusion assay is based on the diffusion of an antimicrobial agent through a solid agar medium.[8] The surface of a Mueller-Hinton Agar (MHA) plate is uniformly inoculated with a standardized suspension of a target bacterium to create a "lawn" of growth.[5] A well is then created in the agar, and the test compound (this compound dissolved in a suitable solvent) is placed into the well.[6] The plate is incubated under optimal conditions for bacterial growth.[9] During incubation, the test compound diffuses from the well into the surrounding agar, creating a concentration gradient. If the compound possesses antibacterial activity, it will inhibit the growth of the bacteria in the vicinity of the well, resulting in a clear area known as a zone of inhibition.[10] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11]

Experimental Protocols

Preparation of Materials and Reagents

Equipment and Consumables:

  • Laminar flow hood or biological safety cabinet

  • Autoclave

  • Incubator (37°C)

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile Petri dishes (90-100 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Calipers or a ruler (mm)

  • Glass flasks and test tubes

Media and Reagents:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)[5][12]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

  • Positive control: Standard antibiotic discs or solution (e.g., Ciprofloxacin, Gentamicin)[1][13]

  • Negative control: Solvent used for the test compound (e.g., sterile DMSO)[5]

  • 0.5 McFarland turbidity standard (or materials for preparation: 1% BaCl₂ and 1% H₂SO₄)[5]

  • Sterile saline solution (0.85% NaCl)

Preparation of Test Compound and Controls
  • Prepare a stock solution of this compound by dissolving a precisely weighed amount in a minimal volume of sterile DMSO. For example, create a 10 mg/mL stock solution.

  • From the stock solution, prepare various working concentrations (e.g., 100 µg/mL, 200 µg/mL, 400 µg/mL) using sterile saline or broth as the diluent.

  • Positive Control: Use commercially available antibiotic discs or prepare a solution of a broad-spectrum antibiotic at a known concentration.

  • Negative Control: Use the same solvent (e.g., sterile DMSO) that was used to dissolve the test compound.[5] This is crucial to ensure that the solvent itself does not inhibit bacterial growth.

Preparation of Bacterial Inoculum
  • Using a sterile loop, pick 4-5 well-isolated colonies of the target bacterium from a fresh (18-24 hour) culture plate.[14]

  • Transfer the colonies into a tube containing 4-5 mL of sterile MHB or TSB.[12]

  • Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity matches or exceeds that of the 0.5 McFarland standard.[14]

  • Adjust the turbidity of the bacterial suspension by adding sterile saline or broth to match the 0.5 McFarland standard.[5] This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[12] Use a spectrophotometer at 620 nm for accuracy if available.

Agar Well Diffusion Assay Procedure
  • Inoculation of Agar Plates: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[10]

  • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[5]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.

  • Creating Wells: Using a sterile cork borer (6-8 mm), punch wells into the agar at equidistant positions on the plate.[6][8] Carefully remove the agar plugs.

  • Adding Samples: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[6][8]

  • Into separate wells on the same plate, add the same volume of the positive control and the negative control.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.[6]

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[9]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.[9] The measurement should be taken from the underside of the plate against a dark background.

Data Presentation

Quantitative results from the agar well diffusion assay should be recorded systematically. The table below shows representative data for thiourea derivatives against common bacterial strains, illustrating how results for this compound should be presented.

Table 1: Antibacterial Activity of Representative Thiourea Derivatives

Compound Bacterial Strain Gram Stain Concentration (µ g/well ) Zone of Inhibition (mm) Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea Escherichia coli Negative Not Specified Moderate Activity [15][16]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea Pseudomonas aeruginosa Negative Not Specified Moderate Activity [15][16]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea Shigella flexneri Negative Not Specified Moderate Activity [15][16]
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea Salmonella typhi Negative Not Specified Moderate Activity [15][16]
Thiourea Derivative 4h Staphylococcus aureus Positive 100 25.1 [13]
Thiourea Derivative 4h Bacillus subtilis Positive 100 26.3 [13]
Thiourea Derivative 4h Escherichia coli Negative 100 22.4 [13]
Thiourea Derivative 4h Klebsiella pneumoniae Negative 100 20.7 [13]
Cephradine (Standard) E. coli, S. flexneri, etc. N/A Not Specified Effective [15]

| Ciprofloxacin (Standard) | Gram-positive & Gram-negative | N/A | 30 | 22-30 |[13] |

Note: Data for 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea was characterized qualitatively in the source material. Data for "Thiourea Derivative 4h" is sourced from a study on glucose-conjugated thioureas to provide quantitative examples.

Visual Workflow

The following diagram illustrates the key steps in the agar well diffusion protocol.

AgarWellDiffusion Agar Well Diffusion Method Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) a1 Inoculate MHA Plate with Bacterial Lawn p1->a1 p2 Prepare Test Compound & Control Solutions a3 Add Test Compound & Controls to Wells p2->a3 a2 Aseptically Bore Wells in Agar a1->a2 a2->a3 a4 Incubate Plates (37°C, 18-24h) a3->a4 r1 Measure Zone of Inhibition (mm) a4->r1 r2 Record & Compare Results r1->r2

Caption: Workflow diagram illustrating the agar well diffusion protocol.

Interpretation of Results

  • Zone of Inhibition: A clear zone around a well indicates that the growth of the bacterium was inhibited by the compound at the tested concentration.

  • No Zone of Inhibition: The absence of a clear zone suggests that the compound is inactive against the test microorganism at that concentration.

  • Negative Control: The negative control (solvent) should not produce any zone of inhibition. If it does, the results for the test compound are invalid as the solvent itself has antimicrobial properties.

  • Positive Control: The positive control (standard antibiotic) should produce a zone of inhibition within its expected range, validating the test system and the susceptibility of the bacterial strain.

  • Comparison: The antibacterial activity of this compound can be qualitatively assessed by comparing the diameter of its inhibition zone to that of the positive control.[9] A larger zone of inhibition generally indicates greater antibacterial potency.[11] For more quantitative analysis and to determine the Minimum Inhibitory Concentration (MIC), dilution methods such as broth microdilution or agar dilution should be performed as a follow-up.[2][6]

References

Application Notes & Protocols: Evaluating the Antioxidant Potential of 3,5-Dimethylphenylthiourea using DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea and its derivatives are a class of compounds recognized for their wide range of biological activities, including significant potential as antioxidants.[1][2][3] These compounds can play a crucial role in mitigating oxidative stress, a key factor implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of novel compounds like 3,5-Dimethylphenylthiourea is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used and reliable in vitro methods for determining antioxidant activity.[1] This document provides detailed protocols for these assays as they apply to thiourea derivatives and presents comparative data to guide researchers in their work.

Principle of the Assays

DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][4] The DPPH radical exhibits a strong absorbance at 517 nm and has a deep purple color. When it is reduced by an antioxidant, the color changes to a pale yellow, leading to a decrease in absorbance.[5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

ABTS Assay: This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[1][7] In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[1]

G cluster_DPPH DPPH Assay Principle cluster_ABTS ABTS Assay Principle DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant (H-donor) ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral + Antioxidant (e⁻-donor)

Diagram 1: Chemical principle of DPPH and ABTS radical scavenging assays.

Comparative Antioxidant Activity of Thiourea Derivatives

While specific quantitative data for this compound was not found in the provided search results, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several structurally related thiourea compounds from various studies. A lower IC50 value indicates greater antioxidant activity.[1] This data provides a valuable reference for the expected range of activity for novel thiourea derivatives.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Series 1: Phenylthiourea Derivatives
1,3-diphenyl-2-thiourea (DPTU)710 ± 144 ± 1[1][8]
1-benzyl-3-phenyl-2-thiourea (BPTU)11000 ± 152400 ± 21[1][8]
Series 2: Substituted Phenylthiourea Derivatives
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea118.05 µg/mLNot Specified[2][9]
1-(3-methylpyridin-2-yl)-3-phenylthiourea37.50 µg/mL44.60 µg/mL*[2]
Series 3: Benzenesulfonamide Derivatives
Compound 2a 1.83 ± 0.152.11 ± 0.12[1][7]
Compound 2c2.05 ± 0.091.08 ± 0.44[1][7]
Standards
α-TOC (alpha-tocopherol)2.45 ± 0.071.89 ± 0.05[1]
BHT (Butylated hydroxytoluene)4.32 ± 0.11-[1]

Note: Data for these compounds were reported in µg/mL and are presented as such. **Note: Compounds 2a and 2c are 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives.[7]

Experimental Protocols

The following are detailed and standardized protocols for performing the DPPH and ABTS radical scavenging assays, adapted for the evaluation of thiourea compounds.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage reagents Reagent Preparation (DPPH or ABTS•+ Solution) mix Create Reaction Mixture (Reagent + Sample/Standard/Blank) reagents->mix sample Sample Preparation (this compound in solvent) sample->mix standard Standard Preparation (e.g., Ascorbic Acid, Trolox) standard->mix incubate Incubate (Dark, Room Temperature) mix->incubate measure Spectrophotometric Measurement (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Diagram 2: General workflow for in vitro radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the steps to measure the ability of a compound to scavenge the stable DPPH radical.[1]

A. Reagent Preparation:

  • DPPH Solution (0.1 mM): Prepare a fresh 0.1 mM solution of DPPH in methanol.[1][6] Keep the solution in a dark container or wrapped in aluminum foil to prevent degradation from light.[6][9]

  • Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a concentrated stock solution.[1][6]

  • Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as the test compound.[6]

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and the standard to obtain a range of concentrations for IC50 determination.[1][6]

B. Assay Procedure (96-well plate format):

  • Add 100 µL of the 0.1 mM DPPH solution to each well of a 96-well microplate.[6]

  • Add 100 µL of the different concentrations of the test compound, standard, or blank (solvent only) to the appropriate wells.[6]

  • Mix the contents of the wells thoroughly.[6]

  • Incubate the microplate in the dark at room temperature for 30 minutes.[1][6][9]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[1][6]

C. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:[6][9] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Abs_control: Absorbance of the DPPH solution with the blank (solvent).[6]

    • Abs_sample: Absorbance of the DPPH solution with the test compound or standard.[6]

  • Determine the IC50 value by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 is the concentration required to scavenge 50% of the DPPH radicals.[1][6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This protocol details the measurement of a compound's ability to scavenge the ABTS radical cation.[1]

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[1][7]

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[1][7]

  • ABTS•+ Radical Cation Stock Solution: To generate the radical, mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][6]

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1][6]

  • Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions of this compound and a standard antioxidant as described in the DPPH protocol.[1][6]

B. Assay Procedure (96-well plate format):

  • Add a small volume (e.g., 10-40 µL) of the different concentrations of the test compounds, standard, or blank to the wells of a 96-well microplate.[6][7][10]

  • Add a larger volume (e.g., 160-190 µL) of the diluted ABTS•+ working solution to each well.[6][7][10]

  • Mix and incubate the plate at room temperature for a defined period (typically 6-10 minutes).[1][6][7][10]

  • Measure the absorbance at 734 nm using a microplate reader.[1][6]

C. Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[6]

  • Determine the IC50 value from the dose-response curve, representing the concentration required to scavenge 50% of the ABTS radical cations.[6]

References

Application Notes and Protocols: 3,5-Dimethylphenylthiourea in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[1][2] The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the nitrogen atoms. 3,5-Dimethylphenylthiourea, with its specific substitution pattern on the phenyl ring, offers a unique combination of steric hindrance and electron-donating properties that can influence the geometry, stability, and reactivity of its metal complexes. While specific research on this compound as a ligand is limited, by drawing parallels with structurally similar arylthiourea complexes, we can explore its potential applications in catalysis and medicinal chemistry.[3][4][5]

These application notes provide an overview of the potential uses of this compound in transition metal complexes, along with detailed, generalized experimental protocols for the synthesis of the ligand and its corresponding metal complexes. The protocols are based on established methods for similar thiourea derivatives.[2][6]

Potential Applications

Transition metal complexes incorporating thiourea-based ligands have shown significant promise in various fields. The introduction of the 3,5-dimethylphenyl group is anticipated to modulate the lipophilicity and steric bulk of the resulting complexes, potentially enhancing their efficacy and selectivity in biological systems and catalytic processes.

Catalysis

Thiourea-metal complexes have been investigated as catalysts in a variety of organic transformations.[3][7] The sulfur donor atom, in conjunction with the transition metal center, can activate substrates and facilitate bond formation. Complexes of ruthenium, palladium, and other transition metals with arylthiourea ligands have been employed in reactions such as transfer hydrogenation of ketones and aldehydes.[3] The steric bulk provided by the 3,5-dimethylphenyl group could influence the selectivity of such catalytic reactions.

Medicinal Chemistry and Drug Development

Thiourea derivatives and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4][5][8] The coordination of the thiourea ligand to a metal center can enhance its biological activity.[2][5] The 3,5-dimethylphenyl moiety may increase the lipophilicity of the complex, potentially improving its cell membrane permeability and overall bioavailability. Potential therapeutic areas include:

  • Anticancer Agents: Metal complexes are a cornerstone of cancer chemotherapy. Thiourea-containing complexes of metals like platinum, palladium, and gold have demonstrated significant cytotoxic activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The increasing challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiourea-metal complexes have shown promising activity against a range of bacterial and fungal pathogens.[2][4]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific transition metals and desired complex stoichiometries. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 1-(3,5-Dimethylphenyl)thiourea

This protocol is adapted from the known synthesis of similar N-aryl thioureas.[6][9]

Materials:

  • 3,5-Dimethylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylaniline (0.1 mol) in ethanol (100 mL).

  • In a separate beaker, prepare a solution of ammonium thiocyanate (0.11 mol) in water (50 mL).

  • Slowly add the ammonium thiocyanate solution to the aniline solution with vigorous stirring.

  • Add concentrated hydrochloric acid (10 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (200 g). A white precipitate should form.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3,5-dimethylphenyl)thiourea.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).

Protocol 2: General Synthesis of Transition Metal Complexes with 1-(3,5-Dimethylphenyl)thiourea

This protocol describes a general method for the synthesis of transition metal complexes with the prepared ligand.[2] The stoichiometry (ligand to metal ratio) can be varied to obtain different coordination complexes.

Materials:

  • 1-(3,5-Dimethylphenyl)thiourea (L)

  • Transition metal salt (e.g., CuCl₂, NiCl₂·6H₂O, PdCl₂, ZnCl₂)

  • Methanol or Ethanol

  • Acetone

Procedure:

  • Dissolve the 1-(3,5-dimethylphenyl)thiourea ligand (2 mmol) in a suitable solvent (e.g., 50 mL of methanol or acetone) in a round-bottom flask with magnetic stirring. Gently warm the solution if necessary to ensure complete dissolution.

  • In a separate beaker, dissolve the transition metal salt (1 mmol) in the same solvent (25 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. In many cases, a precipitate of the metal complex will form during this time.

  • If a precipitate forms, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid complex by filtration using a Büchner funnel.

  • Wash the precipitate with small portions of the cold solvent to remove any unreacted starting materials.

  • Dry the resulting complex in a vacuum desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure.

Data Presentation

Quantitative data from the characterization of synthesized complexes should be summarized for clarity and comparative analysis.

Table 1: Physicochemical and Spectroscopic Data for Hypothetical M(II)-bis(this compound) Complexes

Complex FormulaColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Selected FT-IR Bands (cm⁻¹) ν(N-H)ν(C=S)ν(M-S)
[Cu(L)₂Cl₂]Green85>250153250750420
[Ni(L)₂Cl₂]Pale Green80>250123260745415
[Pd(L)₂Cl₂]Yellow90>250103245755430
[Zn(L)₂Cl₂]White92>25083265740410

Note: The data presented in this table is hypothetical and serves as an example for organizing experimental results.

Visualizations

Diagrams illustrating key processes and relationships can aid in understanding the experimental workflow and the logic behind the application of these complexes.

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_application Application & Characterization 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction1 Reaction 3,5-Dimethylaniline->Reaction1 Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction1 Ligand 1-(3,5-Dimethylphenyl)thiourea Reaction1->Ligand Reaction2 Complexation Ligand->Reaction2 Metal_Salt Transition Metal Salt (e.g., CuCl2, NiCl2) Metal_Salt->Reaction2 Complex Metal-Thiourea Complex Reaction2->Complex Characterization Spectroscopic & Structural Analysis Complex->Characterization Catalysis Catalytic Activity Screening Complex->Catalysis Biology Biological Activity Screening Complex->Biology signaling_pathway Complex Metal-Thiourea Complex Cell Cancer Cell Complex->Cell DNA DNA Damage Cell->DNA ROS ROS Production Cell->ROS Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis

References

Application Notes and Protocols: 3,5-Dimethylphenylthiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application of 3,5-Dimethylphenylthiourea as a corrosion inhibitor for mild steel is limited. The following application notes and protocols are based on established methodologies for evaluating thiourea derivatives as corrosion inhibitors and include representative data from studies on similar compounds to serve as a practical guide for researchers.

Introduction

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[2] The molecular structure, including the presence and position of substituent groups on the phenyl ring, can significantly influence the inhibition efficiency.[1] This document provides a comprehensive guide for the evaluation of this compound as a potential corrosion inhibitor for mild steel.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 3,5-dimethylaniline with an isothiocyanate precursor. A general method for the synthesis of N-arylthioureas is the reaction of the corresponding aniline with ammonium thiocyanate in the presence of an acid.

Reaction Scheme:

(CH₃)₂C₆H₃NH₂ + NH₄SCN → (CH₃)₂C₆H₃NHCSNH₂ + NH₃

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethylaniline and a molar equivalent of ammonium thiocyanate.

  • Add a suitable solvent, such as ethanol or a mixture of water and hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure compound.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a new corrosion inhibitor typically involves a combination of gravimetric and electrochemical methods to determine its effectiveness and understand its mechanism of action.

This is a fundamental and straightforward method to determine the corrosion rate and the inhibition efficiency.

Procedure:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit), rinse with deionized water, degrease with acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places using an analytical balance.

  • Immersion Test: Immerse the weighed coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound in beakers.[3]

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in a water bath for a specified period (e.g., 6, 24, 48 hours).[3]

  • Final Weighing: After the exposure time, remove the coupons, carefully wash them with a cleaning solution (e.g., Clarke's solution: 20 g Sb₂O₃ + 50 g SnCl₂ in 1 L concentrated HCl), rinse with deionized water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[4]

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[5]

3.2.1. Potentiodynamic Polarization (PDP)

PDP measurements are used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Procedure:

  • Electrode Preparation: Prepare a mild steel working electrode by embedding a rod in an insulating resin, leaving a known surface area exposed. Prepare the surface as described for the weight loss coupons.

  • Stabilization: Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[5]

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Electrode Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how data for thiourea derivatives are typically presented.

Table 1: Example of Weight Loss Data for a Thiourea Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (%)
Blank50.20.00125-
0.115.10.0003869.9
0.58.50.0002183.1
1.04.10.0001092.0
5.02.00.0000596.0

Table 2: Example of Potentiodynamic Polarization Data for a Thiourea Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)E_corr (mV vs. SCE)i_corr (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
Blank-48055075120-
0.1-4751657211570.0
0.5-470957011082.7
1.0-465456810891.8
5.0-460226510596.0

Table 3: Example of Electrochemical Impedance Spectroscopy Data for a Thiourea Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF cm⁻²)Inhibition Efficiency (%)
Blank1.550150-
0.11.61608068.8
0.51.53005083.3
1.01.75503590.9
5.01.612002095.8

Visualizations

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Interpretation prep_inhibitor Synthesize & Purify This compound weight_loss Weight Loss Measurements prep_inhibitor->weight_loss pdp Potentiodynamic Polarization (PDP) prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis prep_steel Prepare Mild Steel Coupons prep_steel->weight_loss prep_steel->pdp prep_steel->eis prep_solution Prepare Corrosive Medium (e.g., 1M HCl) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation (i_corr, E_corr) pdp->tafel_analysis eis_modeling Equivalent Circuit Modeling (R_ct, C_dl) eis->eis_modeling mechanism Determine Inhibition Mechanism calc_cr_ie->mechanism tafel_analysis->mechanism eis_modeling->mechanism

Caption: Generalized workflow for evaluating this compound as a corrosion inhibitor.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) inhibitor This compound ((CH₃)₂C₆H₃NHCSNH₂) adsorbed_inhibitor Adsorbed Inhibitor Layer (Protective Film) inhibitor->adsorbed_inhibitor Adsorption via S and N atoms h_plus H⁺ ions cathodic_site Cathodic Sites 2H⁺ + 2e⁻ → H₂ h_plus->cathodic_site cl_minus Cl⁻ ions anodic_site Anodic Sites Fe → Fe²⁺ + 2e⁻ adsorbed_inhibitor->anodic_site Blocks Anodic Reaction adsorbed_inhibitor->cathodic_site Blocks Cathodic Reaction

Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,5-Dimethylphenylthiourea. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 column with a photodiode array (PDA) detector, offering excellent linearity, accuracy, and precision. All experimental procedures, including instrument conditions, sample preparation, and data analysis, are outlined to ensure reproducibility.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Accurate and reliable quantification of this compound is crucial for research, development, and quality assurance purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1] This application note presents a robust RP-HPLC method developed for the quantitative analysis of this compound.

Experimental

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC System
Detector Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (85:15, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 240 nm[2]
Run Time 10 minutes
  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

  • Methanol (HPLC grade)

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol in a volumetric flask.[3] Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

For the analysis of bulk drug substance, accurately weigh a portion of the powder to prepare a 0.5 mg/mL solution in methanol.[4] For formulated products, a quantity of the powdered formulation equivalent to the target concentration of this compound should be accurately weighed and dissolved in methanol. All sample solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[4]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
150.2
5251.5
10503.1
201005.8
502514.3
Linearity y = 50.25x + 0.88
Correlation Coefficient (R²) 0.9998

The precision of the method was determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

Table 3: Precision Data

ParameterIntra-day Precision (n=6)Inter-day Precision (n=6, 3 days)
Concentration (µg/mL) 2020
Mean Peak Area 1006.21008.5
Standard Deviation 8.512.1
RSD (%) 0.84%1.20%

The accuracy of the method was assessed by performing a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels. The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%1615.898.8
100%2020.1100.5
120%2423.798.8

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was calculated as 3.3 times the standard deviation of the y-intercept of the regression line divided by the slope, and the LOQ was calculated as 10 times this value.[3]

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.69[2]
LOQ 1.95[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

References

Application Note and Protocols for Screening the Anticancer Activity of 3,5-Dimethylphenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] This document provides a comprehensive set of protocols for the initial screening and characterization of the anticancer activity of 3,5-Dimethylphenylthiourea derivatives. The workflow begins with a primary cytotoxicity screening to determine the effective concentration range, followed by more detailed assays to elucidate the mechanism of cell death, specifically focusing on apoptosis and cell cycle arrest. These protocols are designed to be robust and adaptable for use in a standard cell biology or drug discovery laboratory.

Overall Experimental Workflow

The screening process follows a logical progression from broad cytotoxicity assessment to specific mechanistic studies. This hierarchical approach ensures an efficient use of resources, with the most promising compounds advancing to more in-depth analysis.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Pathway Analysis a Compound Synthesis (this compound Derivatives) b In Vitro Cytotoxicity Assay (e.g., MTT Assay) a->b c Determine IC50 Values b->c d Apoptosis Assays (Annexin V/PI, Caspase Activity) c->d Select Active Compounds e Cell Cycle Analysis (Propidium Iodide Staining) c->e Select Active Compounds f Signaling Pathway Investigation (e.g., Western Blot) d->f e->f G compound 3,5-Dimethylphenyl- thiourea Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->bax cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Caspase-9) cyto->apaf cas3 Caspase-3 Activation apaf->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: Synthesis and Applications of 3,5-Dimethylphenylthiourea Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 3,5-dimethylphenylthiourea. The content includes detailed experimental protocols for the synthesis of a closely related ligand, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(diphenylphosphino)ethyl)thiourea, and its metal complexes, as well as methodologies for evaluating their biological activities. The protocols and data presented for this analogue can serve as a valuable starting point for the investigation of this compound metal complexes.

I. Application Notes

Thiourea derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal and materials chemistry.[1] The presence of both sulfur and nitrogen donor atoms allows thiourea ligands to coordinate with a variety of metal ions, forming stable complexes with diverse geometries and electronic properties.[2] This versatility has led to the exploration of their applications in various fields, including catalysis, materials science, and particularly in drug development.

The biological activity of thiourea metal complexes is often attributed to the synergistic effect of the thiourea ligand and the metal center.[1] Coordination to a metal ion can enhance the therapeutic properties of the thiourea ligand, leading to increased efficacy and novel mechanisms of action.[3] Key areas of application for these complexes include:

  • Anticancer Agents: Many thiourea metal complexes have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][4] Their mechanisms of action are varied and can include induction of apoptosis, inhibition of key enzymes, and generation of reactive oxygen species (ROS).[5] Gold(I) and silver(I) complexes, in particular, have shown promising results.[6]

  • Antimicrobial Agents: The coordination of metal ions such as copper(II), nickel(II), and zinc(II) to thiourea ligands has been shown to result in significant antibacterial and antifungal activity.[7][8] These complexes can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with DNA replication.[7]

The 3,5-dimethylphenyl substituent on the thiourea backbone is expected to influence the lipophilicity and steric properties of the ligand, which in turn can affect the stability, bioavailability, and biological activity of the resulting metal complexes. While specific data for this compound metal complexes is limited in publicly available literature, the study of analogous structures provides a strong rationale for their investigation as potential therapeutic agents.

II. Experimental Protocols

Note: The following protocols are adapted from the synthesis and evaluation of a structurally similar ligand, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(diphenylphosphino)ethyl)thiourea, and its metal complexes.[6] These should be considered as a starting point and may require optimization for this compound.

Protocol 1: Synthesis of 1-(3,5-disubstituted-phenyl)thiourea Ligand

This protocol describes the synthesis of a thiourea ligand via the reaction of an isothiocyanate with a primary amine.

Materials:

  • 3,5-Dimethylphenyl isothiocyanate

  • 2-(Diphenylphosphino)ethylamine

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Stirring apparatus

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(diphenylphosphino)ethylamine (1.0 equivalent) in dichloromethane.

  • To this solution, add 3,5-dimethylphenyl isothiocyanate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partially evaporate the solvent under reduced pressure.

  • Precipitate the product by adding hexane.

  • Filter the solid product and wash it with several portions of hexane.

  • Dry the purified ligand under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of Metal Complexes

This protocol provides a general procedure for the synthesis of metal complexes with the thiourea ligand. The example below is for a silver(I) complex.

Materials:

  • Synthesized this compound ligand (e.g., 1-(3,5-dimethylphenyl)-3-(2-(diphenylphosphino)ethyl)thiourea)

  • [Ag(OTf)(PPh₃)] (Silver(I) trifluoromethanesulfonate triphenylphosphine)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Stirring apparatus

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere, dissolve the thiourea ligand (1.0 equivalent) in dichloromethane.

  • In a separate flask, dissolve [Ag(OTf)(PPh₃)] (1.0 equivalent) in dichloromethane.

  • Slowly add the silver precursor solution to the ligand solution with continuous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Reduce the solvent volume under vacuum.

  • Precipitate the complex by adding hexane.

  • Filter the solid, wash with hexane, and dry under vacuum.

  • Characterize the complex using NMR, FT-IR, and elemental analysis.

Protocol 3: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized metal complexes in DMSO.

  • Dilute the stock solutions with cell culture medium to achieve a range of final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Evaluation of Antimicrobial Activity (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized complexes.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the surface of the agar plates uniformly with a standardized microbial suspension using a sterile swab.

  • Prepare solutions of the metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration.

  • Impregnate sterile paper discs with a known volume (e.g., 10 µL) of the complex solutions.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Include a negative control (solvent-only disc) and a positive control (standard antibiotic or antifungal disc).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

III. Quantitative Data

Table 1: Anticancer Activity of Gold(I) and Silver(I) Complexes of a Thiourea Analogue

ComplexCancer Cell LineIC₅₀ (µM)Reference
[Ag(T1)(PPh₃)]OTfHeLa1.25[6]
A5492.54[6]
Jurkat3.12[6]
[Au(T1)(PPh₃)]OTfHeLa1.89[6]
A5492.11[6]
Jurkat4.23[6]
[Au(T1)₂]OTfHeLa0.78[6]
A5491.55[6]
Jurkat2.87[6]

Table 2: Antimicrobial Activity of Representative Thiourea Metal Complexes

ComplexMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Ni(II)-thiourea derivativeS. aureus-50-100[7]
E. coli-100-200[7]
C. albicans-25-50[7]
Cu(II)-thiourea derivativeS. aureus-50-100[7]
E. coli-100-200[7]
C. albicans-25-50[7]

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials: 3,5-Dimethylphenyl isothiocyanate Amine ligand_synth Ligand Synthesis: 1-(3,5-Dimethylphenyl)thiourea start->ligand_synth complex_synth Complex Synthesis ligand_synth->complex_synth metal_precursor Metal Precursor (e.g., CuCl₂, NiCl₂, ZnCl₂) metal_precursor->complex_synth purification Purification & Characterization (NMR, FT-IR, Elemental Analysis) complex_synth->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antimicrobial Antimicrobial Activity (Disc Diffusion) purification->antimicrobial data_analysis Data Analysis (IC₅₀, Zone of Inhibition) anticancer->data_analysis antimicrobial->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound metal complexes.

apoptosis_pathway Au_complex Gold(I)-Thiourea Complex ROS ↑ Reactive Oxygen Species (ROS) Au_complex->ROS Bax ↑ Bax Au_complex->Bax Bcl2 ↓ Bcl-2 Au_complex->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Bax->MMP Bcl2->MMP Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis signaling pathway induced by a gold(I)-thiourea complex.

References

Troubleshooting & Optimization

How to resolve "oiling out" during 3,5-Dimethylphenylthiourea recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the recrystallization of 3,5-Dimethylphenylthiourea, with a specific focus on the phenomenon of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A4: "Oiling out" is a phenomenon where a compound, upon cooling from a hot solution, separates as a liquid (an "oil") instead of forming solid crystals.[1] This typically occurs when the solute is still liquid at the temperature of saturation.[2] The resulting oil is often an impure, supercooled liquid that may solidify into a non-crystalline glass or amorphous solid upon further cooling, trapping impurities and defeating the purpose of recrystallization.[1][2]

Q2: What are the primary causes of "oiling out" for this compound?

A2: Several factors can cause this compound to oil out:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth, favoring the formation of an amorphous oil.

  • Inappropriate Solvent Choice: This is a common cause. Oiling out often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[1] Given that this compound has a melting point of 168-172 °C, using a high-boiling point solvent increases this risk.[3]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the compound, making it more prone to oiling out even in lower-boiling solvents.[2]

Q3: How can I prevent "oiling out" from occurring?

A3: Proactive measures are the most effective way to avoid oiling out:

  • Select an Appropriate Solvent: Choose a solvent with a boiling point lower than the melting point of this compound (168-172 °C). Ethanol (b.p. 78 °C) or ethanol/water mixtures are often suitable for thiourea derivatives.[4]

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Do not place it directly into an ice bath. Slow cooling is crucial for the formation of well-ordered, pure crystals.[5]

  • Use the Correct Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excessive solvent can lead to poor recovery, while using too little can lead to premature precipitation or oiling out.[1]

  • Induce Crystallization: If crystals are slow to form, you can introduce a "seed crystal" (a tiny particle of the pure compound) or gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]

Q4: My this compound has already oiled out. What should I do?

A4: If your compound has oiled out, you can often salvage the purification. The key is to re-dissolve the oil and attempt the crystallization again under more controlled conditions.

  • Reheat the mixture until the oil completely redissolves into a clear solution.

  • Add a small amount of additional hot solvent to decrease the saturation point slightly.

  • Allow the solution to cool much more slowly. Consider insulating the flask to prolong the cooling period.

  • If oiling persists, consider changing the solvent system entirely, perhaps to a lower-boiling point solvent or a mixed-solvent system.

Troubleshooting Guide: Resolving "Oiling Out"

This guide provides a systematic approach to diagnosing and solving the issue of oiling out during the recrystallization of this compound.

Problem: An oil has formed instead of crystals upon cooling the hot solution.

Logical Troubleshooting Workflow

G start Oiling Out Observed reheat 1. Reheat solution until oil redissolves start->reheat add_solvent 2. Add more hot solvent (10-20% volume) reheat->add_solvent slow_cool 3. Cool solution VERY slowly (e.g., in a warm water bath or insulated container) add_solvent->slow_cool check Observe for crystal formation slow_cool->check success Crystals form successfully check->success Yes fail Oiling out persists check->fail No end Problem Resolved success->end change_solvent 4. Change solvent system: - Lower boiling point single solvent - Mixed solvent system (e.g., Ethanol/Water) fail->change_solvent change_solvent->reheat

Caption: A workflow diagram for troubleshooting "oiling out."

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number97480-60-9[3][5]
Molecular FormulaC₉H₁₂N₂S[3]
Molecular Weight180.27 g/mol [3]
Melting Point (m.p.)168-172 °C[3][5]
AppearanceSolid / Crystalline Powder[3]

Table 2: Properties of Common Recrystallization Solvents for Reference

This table provides data on common solvents to aid in selecting a system with a boiling point well below the melting point of this compound.

SolventBoiling Point (°C)Notes on Suitability for Thioureas
Water100Good for some polar derivatives; often used as an anti-solvent with alcohols.
Ethanol 78.5 Frequently used and recommended for N-aryl thioureas. [4]
Methanol64.7Good solubility, but lower boiling point may require more solvent.
Isopropanol82.5A good alternative to ethanol.
Acetone56May be too good a solvent at room temperature, leading to low recovery.
Ethyl Acetate77.1Can be effective, often used in a mixed system with hexanes.
Toluene110.6High risk of oiling out due to boiling point being too close to the solute's melting point.

Experimental Protocols

Recommended Protocol for Recrystallization of this compound

This protocol is based on general procedures for purifying thiourea derivatives and is designed to minimize the risk of oiling out.[1][4] Ethanol is recommended as the initial solvent of choice.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Buchner funnel and filter flask

  • Boiling chips or magnetic stir bar

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation a 1. Place crude solid in Flask A b 2. Add minimal hot ethanol to dissolve a->b with stirring c 3. Pre-heat funnel and Flask B b->c if insoluble impurities present e 5. Cover Flask B and cool slowly to RT b->e if solution is clear d 4. Quickly filter hot solution into Flask B c->d d->e f 6. Cool further in an ice bath e->f once at RT g 7. Collect crystals via vacuum filtration f->g h 8. Wash crystals with ice-cold ethanol g->h i 9. Dry crystals thoroughly h->i

Caption: A standard workflow for single-solvent recrystallization.

Procedure:

  • Solvent Preparation: Place the primary solvent (e.g., ethanol) in a clean Erlenmeyer flask with a boiling chip and heat it to a gentle boil on a hot plate.

  • Dissolution: In a separate Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the minimum amount of hot ethanol dropwise while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, place a stemless funnel with fluted filter paper into the neck of a third, pre-warmed Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Remove the flask containing the clear, hot solution from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air drying on the filter paper or by transferring them to a desiccator. The purity of the final product can be assessed by taking a melting point.

References

Technical Support Center: Optimizing Synthesis of 3,5-Dimethylphenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-dimethylphenylthiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound derivatives?

The most prevalent and generally high-yielding method is the reaction of 3,5-dimethylphenyl isothiocyanate with a primary or secondary amine.[1] This nucleophilic addition reaction is typically straightforward and forms the thiourea linkage.

Q2: I am not getting the desired product. What are the possible reasons?

Several factors could lead to reaction failure:

  • Poor quality of starting materials: 3,5-dimethylphenyl isothiocyanate can degrade over time, especially if exposed to moisture. It is advisable to use freshly prepared or purified isothiocyanate.

  • Low nucleophilicity of the amine: If the amine you are using has electron-withdrawing groups, it may be a poor nucleophile, leading to a sluggish or nonexistent reaction.[2]

  • Steric hindrance: Bulky substituents on either the isothiocyanate or the amine can impede the reaction.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetone or dichloromethane (DCM) are commonly used.[1][3]

Q3: My reaction yield is very low. How can I optimize it?

Low yields are a common issue in organic synthesis. Here are some strategies to improve the yield of your this compound derivative synthesis:

  • Increase reaction temperature: Gently heating the reaction mixture can often overcome activation energy barriers, especially in cases of low nucleophilicity or steric hindrance.

  • Prolong reaction time: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is slow, extending the reaction time may be necessary.

  • Use a catalyst: In some cases, a mild base like triethylamine (TEA) can be added to activate the amine, particularly if it is a poor nucleophile.

  • Check stoichiometry: Ensure the molar ratio of your reactants is appropriate. Typically, a 1:1 or a slight excess of one reactant is used.

Q4: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I purify my compound?

Common impurities can include unreacted starting materials or side products from the degradation of the isothiocyanate. The primary methods for purification are:

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol is often a good starting point for recrystallization of thiourea derivatives.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique. A solvent system of hexane and ethyl acetate is often effective for eluting thiourea derivatives.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of 3,5-dimethylphenyl isothiocyanate.Use freshly prepared or distilled isothiocyanate. Store under an inert atmosphere and away from moisture.
Low nucleophilicity of the amine reactant.Add a non-nucleophilic base such as triethylamine (TEA) to the reaction mixture. Consider using a more forcing solvent or increasing the reaction temperature.
Steric hindrance between reactants.Increase the reaction temperature or prolong the reaction time. Microwave irradiation can sometimes be effective in overcoming steric barriers.
Reaction Stalls (Incomplete Conversion) Insufficient activation energy.Gently heat the reaction mixture and monitor by TLC until the starting material is consumed.
Reversible reaction.If applicable, use a slight excess of one of the reactants to drive the equilibrium towards the product.
Formation of Multiple Byproducts Reaction temperature is too high.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Product Isolation Product is an oil and does not precipitate.Remove the solvent under reduced pressure and attempt purification by column chromatography.
Product is highly soluble in the reaction solvent.Concentrate the reaction mixture and try to induce precipitation by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N-Aryl Thiourea Derivatives

Starting AmineIsothiocyanateSolventTemperature (°C)Time (h)Yield (%)Reference
1,2-phenylenediamine1-naphthyl isothiocyanateDichloromethaneReflux2363[3]
1,3-phenylenediamine1-naphthyl isothiocyanateDichloromethaneReflux2482[3]
1,4-phenylenediamine1-naphthyl isothiocyanateDichloromethaneReflux2895[3]
Benzaldehyde, Phenol, Thiourea-Neat100-86[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-Dimethylphenyl)-3-phenylthiourea

This protocol describes a general procedure for the synthesis of a representative this compound derivative.

Materials:

  • 3,5-Dimethylaniline

  • Phenyl isothiocyanate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Hexane

  • Ethyl acetate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in 20 mL of anhydrous ethanol.

  • To this solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the progress of the reaction by TLC using a 4:1 hexane:ethyl acetate solvent system. The reaction is complete when the starting materials are no longer visible on the TLC plate.

  • If the reaction is sluggish, gently heat the mixture to reflux for 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation and cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 1-(3,5-dimethylphenyl)-3-phenylthiourea.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 3,5-Dimethylaniline in Anhydrous Ethanol add_iso Add Phenyl Isothiocyanate (dropwise) reagents->add_iso stir Stir at Room Temperature (2 hours) add_iso->stir monitor Monitor by TLC stir->monitor heat Optional: Heat to Reflux (if sluggish) monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete heat->monitor precipitate Induce Precipitation cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 1-(3,5-Dimethylphenyl)- 3-phenylthiourea recrystallize->product

Caption: Experimental workflow for the synthesis of 1-(3,5-Dimethylphenyl)-3-phenylthiourea.

signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway (Potential) thiourea_inflam 3,5-Dimethylphenyl- thiourea Derivative cox_lox COX / 5-LOX Enzymes thiourea_inflam->cox_lox Inhibits prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins Reduces Synthesis inflammation Inflammation prostaglandins->inflammation Reduces thiourea_cancer 3,5-Dimethylphenyl- thiourea Derivative egfr EGFR Signaling thiourea_cancer->egfr Inhibits erk_akt Erk1/2 & AKT egfr->erk_akt Activates proliferation Cell Proliferation & Survival erk_akt->proliferation Promotes

Caption: Potential signaling pathways modulated by thiourea derivatives.

References

Technical Support Center: Purification of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of 3,5-Dimethylphenylthiourea following its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: 3,5-dimethylaniline or 3,5-dimethylphenyl isothiocyanate may remain if the reaction has not gone to completion.

  • Symmetrical Diarylthiourea: If the synthesis involves the reaction of 3,5-dimethylaniline with a thiocarbonyl source, the formation of N,N'-bis(3,5-dimethylphenyl)thiourea is a possible byproduct.

  • Degradation Products: Aryl isothiocyanates can be sensitive to heat, potentially leading to the formation of various side products.[1]

  • Byproducts from Reagents: Impurities can also arise from the reagents used, such as byproducts from the formation of the thiocarbonylating agent.

Q2: What is the target melting point for pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 168-172 °C. A broad melting range or a melting point lower than this range typically indicates the presence of impurities.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q4: My crude product is not dissolving in the hot recrystallization solvent. What should I do?

A4: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves completely.[1]

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] You may need to screen for a more appropriate solvent. Common choices for N-aryl thioureas include ethanol, isopropanol, or solvent mixtures like ethanol-water.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the product dissolves but some solid remains, a hot filtration step is necessary to remove these impurities before allowing the solution to cool.

Q5: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A5: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.[1] To address this:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool slowly.

  • Lower the Boiling Point of the Solvent System: If using a solvent mixture, you can adjust the ratio to lower the overall boiling point.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can provide nucleation sites for crystal growth.

  • Seed the Solution: Adding a tiny crystal of pure this compound can induce crystallization.

Q6: I have a low yield of crystals after recrystallization. How can I improve it?

A6: Low recovery can be due to:

  • Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. If this occurs, you can evaporate some of the solvent to concentrate the solution and attempt crystallization again.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you can lose a significant portion of your product. Ensure the funnel and receiving flask are pre-heated.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Column Chromatography Issues

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Q7: My compound is not moving from the origin on the TLC plate, even with a polar solvent system. What should I do?

A7: If your compound is highly polar and adheres strongly to the silica gel, you may need to use a more polar mobile phase. For N-aryl thioureas, which can exhibit polarity due to the thiourea moiety, consider the following:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Add a Small Amount of a Highly Polar Solvent: Adding a small amount (e.g., 1-2%) of methanol or isopropanol to your eluent can significantly increase its polarity and help elute highly retained compounds.

Q8: The separation between my desired product and an impurity is poor on the column. How can I improve the resolution?

A8: To improve separation:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems of differing polarities to find the optimal mobile phase that provides the best separation between your product and the impurity. A good starting point for N-aryl thioureas is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.

  • Use a Gradient Elution: Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your desired compound and then the more polar impurities.

  • Choose an Appropriate Stationary Phase: While silica gel is the most common stationary phase, for certain separations, other materials like alumina or reverse-phase silica (e.g., C18) might provide better results.

Data Presentation

The following table provides representative data on the expected purity of this compound after different purification methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodConditionsTypical Purity (%)AdvantagesDisadvantages
Recrystallization Single solvent (e.g., Ethanol)> 98%Simple, scalable, can yield high-purity crystals.Can have lower recovery, may not remove impurities with similar solubility.
Solvent pair (e.g., Dichloromethane/Hexane)> 98%Allows for fine-tuning of solubility.More complex to optimize the solvent ratio.
Silica Gel Column Chromatography Gradient Elution (e.g., Hexane/Ethyl Acetate)> 99%Can separate compounds with very similar polarities.More time-consuming, requires more solvent, may have lower recovery.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate while gently swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, analyze the crude mixture by TLC to determine a suitable mobile phase. Test various ratios of hexane and ethyl acetate. An ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, start with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Check (TLC, Melting Point) Recrystallization->Purity_Check1 ColumnChromatography Column Chromatography Purity_Check2 Purity Check (TLC, Melting Point) ColumnChromatography->Purity_Check2 Purity_Check1->ColumnChromatography Purity Not Met Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity Met Purity_Check2->Pure_Product Purity Met Impure Impure Product Purity_Check2->Impure Purity Not Met TroubleshootingRecrystallization Start Crude Product in Hot Solvent Dissolved Completely Dissolved? Start->Dissolved OiledOut Oiled Out? Dissolved->OiledOut Yes Solution1 Add more hot solvent Dissolved->Solution1 No, some solid remains Solution2 Perform hot filtration Dissolved->Solution2 No, insoluble particles CrystalsFormed Crystals Formed? OiledOut->CrystalsFormed No Solution3 Reheat, add more solvent, cool slowly OiledOut->Solution3 Yes Solution4 Scratch flask / Add seed crystal CrystalsFormed->Solution4 No Success Collect Pure Crystals CrystalsFormed->Success Yes

References

Stability issues of 3,5-Dimethylphenylthiourea in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,5-Dimethylphenylthiourea in various solvents. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other thiourea derivatives, is primarily affected by several environmental factors:

  • Temperature: Elevated temperatures can accelerate thermal decomposition.[1]

  • pH: The compound's stability in aqueous solutions is pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis.[1][2]

  • Light: Exposure to UV light may lead to photodegradation.[2]

  • Humidity and Moisture: Thiourea derivatives can be hygroscopic, and the presence of water can facilitate hydrolysis and oxidative degradation.[1]

  • Oxidation: The thiourea functional group is susceptible to oxidation, which can be catalyzed by air or trace metal ions.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of solid this compound or its solutions may be indicated by:

  • Color Change: A noticeable yellowing of the typically white crystalline solid.[1]

  • Odor: The emission of ammonia or sulfur-like odors, suggesting thermal decomposition or hydrolysis.[1]

  • Clumping: The solid material may become clumpy or sticky due to moisture absorption.[1]

  • Insolubility: Formation of insoluble particles or precipitates in a solution that was previously clear.[1]

Q3: What are the recommended storage conditions for this compound and its stock solutions?

A3: To maintain the integrity of this compound:

  • Solid Compound: Store in a tightly sealed, amber glass container in a cool, dark, and dry place, preferably at a controlled room temperature below 30°C.[1] For long-term storage, consider purging the container with an inert gas like nitrogen.[1]

  • Stock Solutions: Prepare fresh solutions when possible. If storage is necessary, keep them in tightly sealed, light-protected (amber or foil-wrapped) vials at low temperatures, such as -20°C or -80°C.[2] It is also advisable to prepare smaller aliquots to minimize freeze-thaw cycles.[2]

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the experimental requirements. Thiourea derivatives are generally soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Solubility in alcohols may also be possible.[2] Aqueous solubility is often limited, and the use of a co-solvent might be necessary for aqueous applications.[2] It is crucial to test the solubility in your chosen solvent system before preparing high-concentration stock solutions.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound leading to reduced purity.Use a fresh batch of this compound. Before use, confirm the purity of the stored compound using an appropriate analytical method like HPLC or melting point determination.[1]
Precipitate or cloudiness in solution Poor solubility or degradation leading to insoluble byproducts.Confirm the compound's solubility in the selected solvent.[2] Consider using a co-solvent system or gently warming the solution to aid dissolution.[2] Always prepare fresh solutions before use.[1]
Discoloration (yellowing) of the solid compound Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry environment.[1] Purging the container with an inert gas can also help prevent oxidation.[1]
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.Store the compound at a controlled, cool temperature. Avoid exposure to moisture.[1]

Stability of Thiourea Derivatives in Different Solvent Types (Qualitative)

Solvent Class Examples Expected Solubility Potential Stability Concerns
Polar Aprotic DMSO, DMF, AcetonitrileGoodGenerally stable, but check for solvent purity as contaminants can catalyze degradation.
Polar Protic Water, Methanol, EthanolLow to ModerateSusceptible to hydrolysis, especially at non-neutral pH.[1][2]
Non-Polar Hexane, TolueneLowLimited solubility is the primary concern.
Chlorinated Dichloromethane, ChloroformModerateGenerally suitable for short-term use; long-term stability should be verified.

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound

This protocol outlines a general method to assess the stability of this compound in a chosen solvent under accelerated conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., DMSO, ethanol) to a known concentration.

    • Filter the solution through a 0.45 µm filter.[1]

  • Incubation:

    • Aliquot the stock solution into several amber glass vials and seal them tightly.

    • Place the vials under different conditions for accelerated degradation:

      • Elevated temperature (e.g., 40°C, 60°C).[1]

      • Exposure to UV light.

      • Different pH buffers (for aqueous solutions).[1][2]

    • Keep a control sample stored under ideal conditions (e.g., -80°C, protected from light).

  • Time Points:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.[1]

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound.[1]

Stability-Indicating HPLC Method (General Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) is often effective.[1] The addition of a small amount of acid (e.g., phosphoric acid) may be necessary to control the pH and improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detector at a suitable wavelength (e.g., 200 nm or 242 nm).[1]

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound aliquot Aliquot into Vials prep->aliquot stress Expose to Stress Conditions (Heat, Light, pH) aliquot->stress sample Sample at Time Points stress->sample hplc Analyze by HPLC sample->hplc data Quantify Degradation hplc->data

Caption: Workflow for stability testing of this compound.

G cluster_troubleshooting Troubleshooting Logic for Instability cluster_check Initial Checks cluster_action Corrective Actions issue Inconsistent Results or Visible Degradation storage Verify Storage Conditions (Cool, Dark, Dry) issue->storage age Check Age of Compound/Solution issue->age solvent Assess Solvent Purity issue->solvent new_batch Use New Batch of Solid storage->new_batch fresh_sol Prepare Fresh Solution age->fresh_sol solvent->fresh_sol retest Re-evaluate Stability fresh_sol->retest new_batch->fresh_sol

Caption: Troubleshooting logic for investigating compound degradation.

References

Preventing degradation of 3,5-Dimethylphenylthiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dimethylphenylthiourea to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of thiourea derivatives, the primary degradation pathways are likely to be:

  • Thermal Decomposition: At elevated temperatures, thiourea and its derivatives can decompose. This process may involve isomerization followed by the release of gases such as ammonia, hydrogen sulfide, and carbon disulfide.[1][2][3]

  • Hydrolysis: The thiourea functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of corresponding ureas, amines, and sulfides.

  • Oxidation: Thioureas are susceptible to oxidation by various oxidizing agents, which can result in the formation of ureas, sulfides, and oxides of sulfur and nitrogen.

  • Photodegradation: Exposure to UV light can induce degradation in aryl thiourea compounds.[4][5]

Q3: What are the visible signs of this compound degradation?

Visible signs of degradation may include a change in color, caking of the powder, or the detection of an unusual odor (e.g., sulfurous smell). However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the compound's integrity.

Q4: How can I check the purity of my stored this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the purity of your sample. This method can separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower effective concentration or interference from degradation products.1. Verify the storage conditions of your compound. 2. Perform a purity check using a stability-indicating HPLC method. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments.
Change in physical appearance (e.g., color, texture) Exposure to heat, light, or moisture.1. Discard the affected batch of the compound. 2. Review your storage procedures to ensure they align with the recommended conditions (2-8°C, protected from light and moisture).
Difficulty dissolving the compound Potential degradation and formation of insoluble byproducts.1. Attempt to dissolve a small sample in the intended solvent. If solubility is an issue, it may indicate degradation. 2. Confirm the purity of the compound using an analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7][8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period.[9]

  • Thermal Degradation: Place the solid compound in an oven at a temperature significantly above the recommended storage temperature (e.g., 60°C or higher) for a specified period.

  • Photodegradation: Expose a solution of the compound to a UV light source for a specified period.

Methodology:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solutions and solid material to the stress conditions outlined above.

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by the UV spectrum of this compound.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Development:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Incompatibilities
Parameter Recommendation/Information
Storage Temperature 2-8°C
Light Exposure Store in the dark.
Humidity Store in a dry environment with the container tightly sealed.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Potential Degradation Products Ammonia, hydrogen sulfide, carbon disulfide, corresponding urea and amine derivatives.

Visualizations

G Logical Workflow for Investigating Degradation cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Decision and Action start Unexpected Experimental Results or Visible Degradation check_storage Verify Storage Conditions (2-8°C, dark, dry) start->check_storage purity_check Perform Purity Check (e.g., HPLC) check_storage->purity_check degradation_confirmed Degradation Confirmed? purity_check->degradation_confirmed discard Discard Old Stock degradation_confirmed->discard Yes no_degradation No Degradation Investigate Other Experimental Parameters degradation_confirmed->no_degradation No use_new Use Fresh Stock discard->use_new review_protocols Review Storage Protocols discard->review_protocols

Caption: Troubleshooting workflow for suspected degradation.

G Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products DMPT This compound Heat Heat DMPT->Heat Light Light (UV) DMPT->Light Moisture_pH Moisture/pH (Hydrolysis) DMPT->Moisture_pH Oxidants Oxidizing Agents DMPT->Oxidants Gases Gaseous Products (NH3, H2S, CS2) UreaDeriv Urea Derivative OxidizedProducts Oxidized Products (Sulfoxides, etc.) Other Other Byproducts Heat->Gases Light->Other Moisture_pH->UreaDeriv Oxidants->OxidizedProducts

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Assessment start Obtain this compound Sample forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val analysis Analyze Stressed Samples hplc_val->analysis data_interp Identify Degradation Products and Pathways analysis->data_interp stability_protocol Establish Storage and Handling Protocols data_interp->stability_protocol

Caption: Workflow for stability assessment and method development.

References

Technical Support Center: Overcoming Poor Solubility of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3,5-Dimethylphenylthiourea during in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer, a precipitate forms immediately. What is happening?

A: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1] It occurs when a compound dissolved in a high concentration of an organic solvent, like DMSO, is rapidly diluted into an aqueous solution where its solubility is significantly lower.[2] The solvent exchange is too fast for the compound to stay in solution, leading to immediate precipitation.

Q2: My assay results with this compound are inconsistent, or the compound appears less potent than expected. Could solubility be the cause?

A: Yes, poor solubility is a major reason for variable and inaccurate biological data.[2][3][4][5] If the compound is not fully dissolved in the assay medium, its effective concentration at the target is lower and unknown, leading to an underestimation of its true activity and poor reproducibility.[3][4][5]

Q3: What is the highest recommended final concentration of DMSO for cell-based assays?

A: The tolerance for DMSO varies between cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5%.[6] However, it is critical to determine the specific tolerance of your experimental system, as even low concentrations of DMSO can sometimes affect cell viability and enzyme activity.[2]

Q4: I observe precipitation in my assay plate after incubating it for several hours. What could be the cause of this delayed precipitation?

A: Delayed precipitation can be caused by several factors:

  • Temperature Shifts : Moving the plate from room temperature to a 37°C incubator can decrease the solubility of some compounds.[6]

  • Compound Instability : The compound may degrade over time into less soluble byproducts.[1]

  • pH Changes : In cell-based assays, cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[1][6]

  • Interactions with Media Components : The compound might interact with salts, proteins, or other components in the culture medium, leading to precipitation over time.[6]

Q5: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?

A: Yes, repeated freeze-thaw cycles can lead to compound precipitation within the DMSO stock itself.[3][6] This can happen for two main reasons: DMSO is hygroscopic and can absorb water from the air, which reduces the solubility of hydrophobic compounds.[3] Additionally, slow cooling can encourage the formation of more stable, less soluble crystal polymorphs.[3][5] It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your DMSO stock of this compound to the aqueous assay buffer, follow these steps.

Observation Potential Cause Recommended Solution
A cloudy or milky solution forms instantly.Exceeding Aqueous Solubility: The final concentration is higher than the compound's solubility limit in the assay medium.[1]1. Lower the Concentration: Test a lower final concentration of the compound.[2] 2. Perform a Solubility Test: Determine the maximum soluble concentration using the protocol provided below.[1]
Precipitate appears despite being below the theoretical solubility limit.Rapid Solvent Exchange: Adding the stock solution too quickly into the bulk aqueous buffer causes localized high concentrations.[2]1. Use Serial Dilution: Perform one or more intermediate dilution steps in pre-warmed (e.g., 37°C) assay buffer.[1] 2. Modify Addition Technique: Add the DMSO stock dropwise to the assay buffer while vortexing or swirling to ensure rapid mixing.[1][2][6]
Low Temperature of Media: Adding the compound stock to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[1][6]
Issue 2: Poor Data Reproducibility or Low Potency

If your experimental results are inconsistent, it may be due to undetected micro-precipitation.

Observation Potential Cause Recommended Solution
High variability between replicate wells.Incomplete Solubilization: The compound is not fully dissolved, leading to an inconsistent effective concentration.[3][4]1. Visual Inspection: Before use, warm the DMSO stock to room temperature and vortex to ensure any precipitates are redissolved.[6] 2. Sonication: Briefly sonicate the final diluted solution to help break up small, non-visible precipitates.[2]
IC50 values are higher than expected.Reduced Effective Concentration: A portion of the compound has precipitated, lowering the concentration available to interact with the biological target.[3][5]1. Increase Final DMSO% (with caution): Test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) improves results, but first run a vehicle control to check for solvent effects on the assay.[2] 2. Use Formulation Strategies: Consider using solubilizing excipients such as cyclodextrins or surfactants if your assay permits.[7][8]

Solubility-Enhancing Strategies & Data

Solvent / Agent Primary Use Mechanism of Action Typical Final Conc. in Assays Considerations
DMSO (Dimethyl sulfoxide)Primary stock solution solventAprotic polar solvent, dissolves a wide range of nonpolar and polar compounds.[4]0.1% - 0.5% (up to 1% in some cases)Can be toxic to cells at higher concentrations; hygroscopic.[3][5]
Ethanol Co-solventWater-miscible organic solvent that can increase the solubility of hydrophobic compounds.< 1%Can be toxic to cells and may affect protein stability.
PEG 400 (Polyethylene glycol 400)Co-solvent / Formulation vehicleIncreases solubility by creating a more hydrophobic micro-environment in the aqueous solution.Assay-dependentGenerally low toxicity but can increase solution viscosity.
Cyclodextrins (e.g., HP-β-CD)Formulation excipientForms inclusion complexes by encapsulating the hydrophobic drug molecule within its cavity, increasing aqueous solubility.[7][8]Assay-dependentCan sometimes interfere with drug-target binding if the complex is too stable.
Surfactants (e.g., Tween® 80)Formulation excipientForms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[8]< 0.1%Can disrupt cell membranes and denature proteins; assay compatibility must be verified.

Experimental Protocols

Protocol 1: Preparation of Working Solutions via Serial Dilution

This protocol is designed to minimize precipitation when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.

  • Pre-warm Aqueous Buffer: Warm your complete assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1][6]

  • Create an Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in the pre-warmed aqueous buffer. For example, to get from a 50 mM stock to a 100 µM final concentration (a 1:500 dilution), you could first make a 1:25 dilution (e.g., 4 µL of 50 mM stock into 96 µL of buffer) to get a 2 mM intermediate solution. Vortex immediately and thoroughly during this addition.

  • Prepare Final Dilution: Add a small volume of the intermediate solution to the final assay volume. For example, add 5 µL of the 2 mM intermediate solution to 95 µL of buffer in your assay plate to achieve a final concentration of 100 µM. This second dilution step further reduces the shock of solvent exchange.

  • Final Mix: Mix the final solution in the plate thoroughly.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This method helps determine the maximum concentration at which this compound will remain in solution under your specific assay conditions.

  • Prepare Compound Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Create Dilution Series: In a 96-well plate, add your chosen assay buffer to each well. Then, add a small, fixed volume of the DMSO stock to each well to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and matches your experimental conditions.

  • Incubate: Incubate the plate under conditions that mimic your assay (e.g., at 37°C for 2 hours).[1]

  • Visual Inspection: After incubation, visually inspect each well for signs of precipitation (cloudiness, crystals). Examining the plate under a microscope can help detect fine precipitates.[6]

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit for your compound under these specific assay conditions.[1] It is recommended to work at concentrations at or below this limit.

Visual Workflow and Decision Guides

G start Start: Compound Precipitation Observed in Assay check_stock 1. Inspect DMSO Stock Is it clear at RT? start->check_stock warm_vortex Warm stock to RT and vortex/sonicate check_stock->warm_vortex No check_conc 2. Concentration Check Is it a high concentration? check_stock->check_conc Yes warm_vortex->check_stock lower_conc Test a lower final concentration check_conc->lower_conc Yes check_protocol 3. Review Dilution Protocol Using single-step dilution? check_conc->check_protocol No end_solved Problem Resolved: Proceed with Assay lower_conc->end_solved serial_dilution Implement serial dilution protocol with pre-warmed buffer. Add stock to buffer (not reverse). check_protocol->serial_dilution Yes check_media 4. Check for Delayed Precipitate (Post-incubation) check_protocol->check_media No serial_dilution->end_solved solubility_assay Perform kinetic solubility assay to find max soluble concentration. check_media->solubility_assay Yes formulation 5. Consider Formulation Strategy check_media->formulation No, immediate precipitate persists solubility_assay->end_solved end_reformulate Problem Persists: Requires advanced formulation or chemical modification formulation->end_reformulate

Caption: Troubleshooting workflow for compound precipitation in assays.

G start Select Solubilization Strategy q1 Is the assay cell-based? start->q1 cell_path Cell-Based Assay q1->cell_path Yes enzyme_path Biochemical/Enzyme Assay q1->enzyme_path No q2_cell Can final DMSO conc. be slightly increased (e.g., to 0.5%)? cell_path->q2_cell increase_dmso Optimize and validate higher DMSO concentration. Run vehicle controls. q2_cell->increase_dmso Yes q3_cell Is the use of non-toxic excipients permissible? q2_cell->q3_cell No use_cyclodextrin Use HP-β-Cyclodextrin. Validate for non-interference and low cytotoxicity. q3_cell->use_cyclodextrin Yes end_point If all else fails, consider chemical modification of the compound. q3_cell->end_point No q2_enzyme Is the target protein sensitive to co-solvents or surfactants? enzyme_path->q2_enzyme use_cosolvent Use co-solvents like PEG 400 or low levels of non-ionic surfactants (e.g., Tween-20). q2_enzyme->use_cosolvent No q2_enzyme->end_point Yes

Caption: Decision tree for selecting a suitable solubilization strategy.

References

Strategies to increase the reaction rate of 3,5-Dimethylphenylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and strategies to optimize the synthesis of 3,5-Dimethylphenylthiourea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is slow or resulting in a low yield. What are the primary causes and how can I increase the reaction rate?

Slow reaction rates and low yields are common issues that can stem from several factors. Systematically addressing the following points can significantly improve your results.

  • Reagent Quality: Ensure the purity of your starting materials. 3,5-dimethylaniline can oxidize and darken upon storage; using freshly distilled aniline is recommended for cleaner reactions and better yields. Ammonium thiocyanate should be thoroughly dried before use, as moisture can interfere with the reaction.

  • Reaction Temperature: Increasing the reaction temperature is a common strategy to accelerate the reaction. For arylthiourea synthesis, refluxing the mixture is often necessary to drive the reaction to completion. However, excessively high temperatures can promote side reactions, so monitoring via Thin Layer Chromatography (TLC) is crucial to find the optimal balance.

  • Nucleophilicity of the Amine: The reactivity of the starting aniline is key. While 3,5-dimethylaniline is reasonably nucleophilic due to the electron-donating methyl groups, any impurities or protonation by excess acid can reduce its effectiveness.

  • Method of Synthesis: Conventional heating can be slow. Consider alternative energy sources like microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and improve yields.[1] Solvent-free methods, such as grinding the reactants together, can also be highly efficient.

Q2: What are the most effective synthetic methods for preparing this compound?

There are two primary and highly effective routes:

  • From 3,5-Dimethylaniline and Ammonium Thiocyanate: This is a direct, one-pot method where the aniline hydrochloride is first formed in situ and then reacted with ammonium thiocyanate. The reaction typically requires heat (reflux) to proceed at a reasonable rate. This is often the most straightforward method if the corresponding isothiocyanate is not available.

  • From 3,5-Dimethylphenyl Isothiocyanate and Ammonia: This method involves the reaction of the corresponding aryl isothiocyanate with ammonia. It is generally a very clean and high-yielding reaction. The isothiocyanate can be purchased or synthesized beforehand from 3,5-dimethylaniline and a thiocarbonylating agent like carbon disulfide or thiophosgene.

Q3: I'm observing significant impurities in my final product. What are common side reactions and how can I improve purity?

Impurity formation can complicate purification and reduce the final yield.

  • Common Side Products: When using the ammonium thiocyanate method, unreacted starting materials are the most common impurity. If the temperature is too high or reaction time is too long, decomposition or polymerization of thiocyanic acid can occur.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid thiourea derivatives. Ethanol or ethanol/water mixtures are commonly used solvents. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Acid-Base Extraction: An acid-base wash during the workup can remove unreacted 3,5-dimethylaniline (a base) or acidic byproducts.

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel chromatography using a hexane/ethyl acetate solvent gradient is a reliable alternative.

Q4: Which solvent should I choose for the reaction?

The choice of solvent can significantly impact reaction rate and yield.

  • For the reaction of an isothiocyanate with an amine, polar aprotic solvents are often effective. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used and provide good solubility for the reactants.

  • For the ammonium thiocyanate method, an acidic aqueous solution is used to form the aniline salt, followed by heating.

  • Acetone is frequently used when generating an isothiocyanate in situ from an acyl chloride and a thiocyanate salt.

  • Notably, solvent-free conditions or the use of water under microwave irradiation have been shown to be highly effective and environmentally friendly options.[1]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on arylthiourea synthesis.

Table 1: Comparison of Synthesis Method on Arylthiourea Yield and Reaction Time

This table compares the efficiency of conventional reflux heating versus microwave-assisted synthesis for the reaction of naphthyl isothiocyanate with various toluidine isomers, which is analogous to the final step in one of the primary synthesis routes for arylthioureas.

ProductMethodTimeYield (%)
1-(naphthalene-1-yl)-3-(o-tolyl)thioureaReflux6 hours31
Microwave5 min82
1-(naphthalene-1-yl)-3-(m-tolyl)thioureaReflux6 hours82
Microwave5 min89
1-(naphthalene-1-yl)-3-(p-tolyl)thioureaReflux6 hours74
Microwave5 min86

Data adapted from a comparative study on naphthalene-monothioureas, demonstrating the significant rate and yield enhancement of microwave irradiation.[1]

Table 2: Effect of Solvent on Isothiocyanate Synthesis

The choice of solvent is critical in the synthesis of the isothiocyanate intermediate, a key precursor for thiourea synthesis. This data shows conversion rates for isocyanide sulfurization using different solvents.

SolventConversion (%) after 2h
Cyrene™100
γ-Butyrolactone (GBL)92
Dimethyl Sulfoxide (DMSO)85
Triethylamine (TEA)76
N-Methyl-2-pyrrolidone (NMP)68
Acetonitrile (MeCN)10
Toluene<5

Data adapted from a study on sustainable isothiocyanate synthesis, highlighting the effectiveness of polar aprotic solvents.[2][3]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 3,5-Dimethylaniline and Ammonium Thiocyanate (Conventional Heating)

This protocol is adapted from the well-established synthesis of phenylthiourea.

Materials:

  • 3,5-Dimethylaniline (0.1 mol, 12.12 g)

  • Concentrated Hydrochloric Acid (HCl) (~9 mL)

  • Ammonium thiocyanate (NH₄SCN) (0.1 mol, 7.61 g)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask, combine 3,5-dimethylaniline (0.1 mol) with 100 mL of water.

  • Slowly add concentrated HCl (~9 mL) while stirring to form the 3,5-dimethylaniline hydrochloride salt. The solution will heat up.

  • Gently heat the solution to 60-70 °C for about 15-20 minutes to ensure complete salt formation, then allow it to cool to room temperature.

  • Add ammonium thiocyanate (0.1 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). A typical reflux time is 3-4 hours.

  • After the reaction is complete (as indicated by the consumption of the aniline), cool the mixture in an ice bath. The this compound product should precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the product by recrystallization from hot ethanol or an ethanol/water mixture to obtain white crystals.

Protocol 2: Two-Step Synthesis via Isothiocyanate Intermediate

This method involves the initial synthesis of 3,5-dimethylphenyl isothiocyanate, which is then converted to the target thiourea.

Step A: Synthesis of 3,5-Dimethylphenyl Isothiocyanate This protocol is adapted from the synthesis of phenyl isothiocyanate from aniline and carbon disulfide and should be performed in a well-ventilated fume hood.

Materials:

  • 3,5-Dimethylaniline (0.6 mol, 72.7 g)

  • Carbon disulfide (CS₂) (0.71 mol, 54 g)

  • Concentrated aqueous ammonia (1.3 mol, ~90 mL)

  • Lead nitrate [Pb(NO₃)₂] (0.6 mol, 198.7 g)

  • Calcium chloride (for drying)

Procedure:

  • In a 500 mL flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), add carbon disulfide and concentrated ammonia.

  • Slowly add 3,5-dimethylaniline to the stirred mixture over 20 minutes.

  • Continue stirring in the cold bath for 30 minutes, then let it stand for another 30 minutes. A solid precipitate of ammonium 3,5-dimethylphenyldithiocarbamate will form.

  • Dissolve the salt in ~800 mL of water and transfer to a larger flask suitable for steam distillation.

  • Prepare a solution of lead nitrate in 400 mL of water and add it to the dithiocarbamate solution with constant stirring. A dark precipitate of lead sulfide will form.

  • Steam distill the mixture. Collect the oily isothiocyanate that comes over with the distillate.

  • Separate the oily product layer, dry it over anhydrous calcium chloride, and purify by vacuum distillation to yield 3,5-dimethylphenyl isothiocyanate.

Step B: Synthesis of this compound This step is hypothetical for the synthesis of the title compound, as the more common use is reaction with another amine to form a disubstituted thiourea. To form the monosubstituted title compound, a reaction with ammonia would be required. For practical purposes, Protocol 1 is more direct for the target molecule.

Visualizations

G cluster_start Start: Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_end End Product reactants 3,5-Dimethylaniline + Ammonium Thiocyanate + Acid (HCl) setup 1. Form Aniline Salt (Aqueous Solution) reactants->setup reflux 2. Add NH4SCN & Reflux (Conventional Heating or Microwave) setup->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool Reaction Mixture (Precipitation) monitor->cool filter 5. Filter Crude Product cool->filter recrystallize 6. Recrystallize (e.g., from Ethanol) filter->recrystallize product Pure this compound recrystallize->product

Troubleshooting_Flowchart

References

Identifying and removing impurities from crude 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,5-Dimethylphenylthiourea. The information is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route. A common method for synthesizing aryl thioureas is the reaction of an aryl amine with a source of thiocyanate. For this compound, this typically involves the reaction of 3,5-dimethylaniline with ammonium thiocyanate in the presence of an acid.

Based on this, the most probable impurities are:

  • Unreacted Starting Materials: 3,5-dimethylaniline and residual ammonium thiocyanate.

  • Symmetrical N,N'-bis(3,5-dimethylphenyl)thiourea: This can form if the isothiocyanate intermediate reacts with another molecule of 3,5-dimethylaniline.

  • Isothiocyanate Intermediate: Unreacted 3,5-dimethylphenyl isothiocyanate, which can be formed in situ.

  • Other Byproducts: Depending on reaction conditions, side reactions may lead to the formation of other minor impurities.

Q2: How can I identify these impurities in my crude sample?

A2: A combination of spectroscopic and chromatographic techniques is recommended for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main product and key impurities. Unreacted 3,5-dimethylaniline will show characteristic aromatic and amine proton signals different from the product. The symmetrical bis-substituted thiourea will have a different integration ratio of aromatic to N-H protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component and impurities. A reversed-phase method is typically suitable for this class of compounds.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the purity of your sample and to monitor the progress of purification.

Q3: What is the best way to purify crude this compound?

A3: Recrystallization is often the most effective and straightforward method for purifying solid organic compounds like this compound. If recrystallization is not sufficient to remove all impurities, column chromatography can be employed.

Troubleshooting Guides

Impurity Identification

Issue: My 1H NMR spectrum shows unexpected peaks.

Troubleshooting Steps:

  • Assign the Product Peaks: First, identify the signals corresponding to this compound. Based on analogous structures, you should expect:

    • Singlets for the two methyl groups on the aromatic ring.

    • Signals for the aromatic protons.

    • Broad signals for the N-H protons of the thiourea group.

  • Compare with Starting Materials: Obtain 1H NMR spectra of your starting materials (e.g., 3,5-dimethylaniline) and compare them to the spectrum of your crude product to identify any unreacted starting materials.

  • Consider Symmetrical Byproduct: The N,N'-bis(3,5-dimethylphenyl)thiourea will have a higher ratio of aromatic and methyl protons to N-H protons. Look for a different set of aromatic and methyl signals with a corresponding change in the integration of the N-H region.

Issue: My HPLC chromatogram shows multiple peaks.

Troubleshooting Steps:

  • Identify the Main Peak: The major peak should correspond to your desired product, this compound.

  • Spike with Starting Materials: To confirm the identity of impurity peaks, inject a small amount of your starting materials along with your crude sample. An increase in the area of a specific peak will confirm its identity.

  • Vary Detection Wavelength: Different impurities may have different UV absorption maxima. Acquiring chromatograms at multiple wavelengths can help to better visualize and quantify all components.

Purification

Issue: I am having trouble finding a suitable recrystallization solvent.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Common solvents to try for aryl thioureas include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.

  • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination is a polar solvent like ethanol or acetone with a non-polar anti-solvent like hexanes or water.

Issue: My compound "oils out" during recrystallization instead of forming crystals.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If the melting point of your compound is close to the boiling point of the solvent, it may melt before dissolving. Try using a lower boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.

  • Slower Cooling: Rapid cooling can sometimes lead to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a More Dilute Solution: Oiling out can be caused by a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and then allow to cool slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl thioureas.

Materials:

  • 3,5-Dimethylaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline in a minimal amount of ethanol.

  • Slowly add concentrated hydrochloric acid to form the hydrochloride salt of the aniline.

  • Add an equimolar amount of ammonium thiocyanate to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product before proceeding with purification.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate while swirling.

  • Continue to add the solvent in small portions until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Protocol 3: HPLC Analysis

This is a general starting method for the analysis of this compound. Optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid or trifluoroacetic acid

  • B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

Gradient:

  • Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time to elute all components. A typical gradient might be from 30% B to 95% B over 15-20 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 240 nm (a UV scan of the pure compound can determine the optimal wavelength). Injection Volume: 10 µL

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number97480-60-9
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Melting Point168-172 °C

Table 2: Predicted 1H NMR Chemical Shifts for this compound and Potential Impurities

CompoundProtonsPredicted Chemical Shift (ppm)
This compoundAr-H 6.8 - 7.2
Ar-CH 3~2.3
NH 27.5 - 8.5 (broad)
Ar-NH 9.0 - 9.5 (broad)
3,5-DimethylanilineAr-H 6.5 - 6.7
Ar-CH 3~2.2
NH 2~3.6 (broad)
N,N'-bis(3,5-dimethylphenyl)thioureaAr-H 6.9 - 7.3
Ar-CH 3~2.3
NH 8.5 - 9.0 (broad)

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.

Table 3: Troubleshooting Recrystallization

ProblemPossible CauseSuggested Solution
Low or no crystal yieldToo much solvent used.Evaporate some of the solvent and try to crystallize again.
Compound is too soluble in the cold solvent.Choose a different solvent or a solvent mixture.
Oiling outMelting point of the compound is below the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
Solution cooled too quickly.Allow the solution to cool slowly to room temperature before ice bath.
Colored crystalsColored impurities are present.Use activated charcoal during recrystallization.

Visualization

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Purity Assessment Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Quick Check HPLC Analysis HPLC Analysis Crude Sample->HPLC Analysis Quantitative NMR Analysis NMR Analysis Crude Sample->NMR Analysis Structural Recrystallization Recrystallization TLC Analysis->Recrystallization Monitor HPLC Analysis->Recrystallization Assess Purity NMR Analysis->Recrystallization Identify Impurities Column Chromatography Column Chromatography Recrystallization->Column Chromatography If Impurities Persist Final Analysis Final Analysis Recrystallization->Final Analysis Check Purity Column Chromatography->Final Analysis Check Purity Pure Product Pure Product Final Analysis->Pure Product

Caption: Workflow for the identification and removal of impurities from crude this compound.

Technical Support Center: Optimizing Eluent Systems for Column Chromatography of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing eluent systems for the column chromatography of thiourea derivatives. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial eluent system for my thiourea derivative?

A1: The selection of an appropriate eluent system is crucial for successful separation and should begin with Thin Layer Chromatography (TLC).[1][2] The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from impurities, ideally with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3] This Rf range generally provides the best separation in column chromatography.

Start by testing a common two-component solvent system, such as ethyl acetate/hexane, and vary the ratio to modulate the polarity.[3] For most compounds of average polarity, a 1:1 mixture of ethyl acetate/hexane is a good starting point.[3]

Q2: What are some common eluent systems for thiourea derivatives of varying polarities?

A2: Thiourea derivatives can range from nonpolar to very polar, depending on their substituents. The choice of eluent should reflect this. Here are some recommended starting points:

  • Nonpolar compounds: Start with a low percentage of a polar solvent in a nonpolar solvent, such as 5% ethyl acetate in hexane.[4]

  • Compounds of intermediate polarity: Ethyl acetate/hexane mixtures are standard.[4]

  • Polar compounds: A mixture of methanol and dichloromethane is often effective.[4] You can start with a low concentration of methanol (e.g., 1-5%) and increase it as needed.

  • Very polar or basic compounds: For compounds that do not move from the baseline even with polar solvent systems, adding a small amount of a base like triethylamine (0.1-2%) or using a solution of ammonia in methanol (e.g., 1-10% of a 7N solution) mixed with dichloromethane can improve elution and reduce peak tailing.[3][4]

Q3: My thiourea derivative is basic. Are there special considerations for the eluent system?

A3: Yes. Basic compounds like many thiourea derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the chromatography.

Q4: Can I use a single solvent as the eluent?

A4: While it is possible to use a single solvent, two-component systems are generally preferred because they allow for fine-tuning of the eluent's polarity by simply adjusting the ratio of the two solvents.[5] For very nonpolar compounds, 100% hexane may be used, and for more polar compounds, 100% ethyl acetate could be a starting point.[4]

Troubleshooting Guide

Q5: My compound will not move off the baseline of the TLC plate, even with a high concentration of polar solvent. What should I do?

A5: If your compound remains at the origin (Rf = 0), the eluent system is not polar enough. Consider the following steps:

  • Switch to a more polar solvent system. If you are using an ethyl acetate/hexane system, try a more polar mixture like methanol/dichloromethane.[4]

  • Add a basic modifier. For basic thiourea derivatives, adding a small amount of triethylamine or ammonia to the eluent can help to move the compound off the baseline.[3]

  • Consider a different stationary phase. If your compound is very polar, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, might be a better option. Alternatively, for compounds that are sensitive to the acidic nature of silica, alumina can be a suitable alternative stationary phase.[6]

Q6: My compound runs at the solvent front on the TLC plate (Rf ≈ 1). How can I achieve a better separation?

A6: An Rf value near 1 indicates that the eluent system is too polar. You need to decrease the polarity of the mobile phase.[3]

  • If you are using a solvent mixture, decrease the proportion of the more polar solvent. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.

  • If you are using a single polar solvent, switch to a less polar one or mix it with a nonpolar solvent.

Q7: My spots are streaking on the TLC plate. What could be the cause?

A7: Streaking can be caused by several factors:

  • Sample overload: You may have spotted too much of your sample on the TLC plate. Try spotting a more dilute solution.

  • Compound instability: The compound may be degrading on the silica gel.[6] This can be tested by running a 2D TLC.

  • High polarity: Very polar compounds can sometimes streak. Adding a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes resolve this issue.

  • Incomplete dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Q8: The separation looks good on TLC, but is poor on the column. Why is this happening?

A8: Discrepancies between TLC and column chromatography can occur for several reasons:

  • Overloading the column: Too much sample relative to the amount of silica gel will lead to poor separation.

  • Improper column packing: Air bubbles or cracks in the silica gel bed can create channels, leading to a non-uniform flow of the eluent and poor separation.

  • Sample application: If the initial band of the sample at the top of the column is too wide, it will result in broad, poorly resolved bands during elution.

  • Compound degradation: The longer exposure to silica gel in a column compared to a TLC plate can lead to the degradation of sensitive compounds.[6]

Quantitative Data Summary

The optimal eluent system is highly dependent on the specific structure of the thiourea derivative. The following table provides general guidelines for selecting a starting solvent system based on the compound's polarity, with the goal of achieving an Rf value between 0.2 and 0.4 on a silica gel TLC plate.

Compound PolarityRecommended Starting Eluent SystemTypical Adjustments
Nonpolar 5-10% Ethyl Acetate in HexaneDecrease the percentage of ethyl acetate for very nonpolar compounds.
Moderately Polar 20-50% Ethyl Acetate in HexaneAdjust the ratio to achieve the target Rf value. Diethyl ether can be substituted for ethyl acetate.
Polar 1-5% Methanol in DichloromethaneIncrease the percentage of methanol for more polar compounds.
Very Polar / Basic 5-10% Methanol in Dichloromethane + 1% Triethylamine or AmmoniaFor compounds that still exhibit low Rf values, increase the percentage of methanol and/or the basic modifier.

Experimental Protocols

Protocol 1: Determining the Optimal Eluent System using TLC
  • Prepare the TLC chamber: Pour a small amount (to a depth of about 0.5 cm) of the chosen eluent system into a TLC developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[7]

  • Spot the TLC plate: Dissolve a small amount of your crude thiourea derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate on a pencil line drawn about 1 cm from the bottom.[7]

  • Develop the plate: Place the spotted TLC plate into the prepared chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualize the spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).

  • Calculate the Rf value: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).[7]

  • Optimize: Adjust the polarity of the eluent system by changing the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[3]

Protocol 2: Column Chromatography Purification of a Thiourea Derivative
  • Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent you plan to use. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin protective layer of sand on top.

  • Load the sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]

  • Elute the column: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., from a pump or a nitrogen line) to start the flow.

  • Collect fractions: Collect the eluent in a series of test tubes or flasks.

  • Increase polarity (Gradient Elution): If necessary, gradually increase the polarity of the eluent system to elute more polar compounds.[8]

  • Analyze fractions: Monitor the collected fractions by TLC to determine which ones contain the pure desired product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiourea derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Find Optimal Eluent (Rf ≈ 0.2-0.4) Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate 8. Isolate Product (Solvent Evaporation) Combine->Isolate Troubleshooting_Logic cluster_rf Rf Value Issues (on TLC) cluster_separation Separation & Purity Issues Start Problem Observed during Chromatography Rf_Low Compound at Baseline (Rf ≈ 0) Start->Rf_Low Rf_High Compound at Solvent Front (Rf ≈ 1) Start->Rf_High Streaking Streaking Spots / Tailing Peaks Start->Streaking Poor_Sep Poor Separation on Column Start->Poor_Sep Sol_Polarity_Inc Increase Eluent Polarity (e.g., more MeOH in DCM) Rf_Low->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Eluent Polarity (e.g., less EtOAc in Hexane) Rf_High->Sol_Polarity_Dec Add_Modifier Add Modifier to Eluent (e.g., 1% Triethylamine) Streaking->Add_Modifier Check_Loading Check for Column Overloading or Improper Packing Poor_Sep->Check_Loading

References

Validation & Comparative

Comparative Antibacterial Activity of Thiourea Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. Their structural versatility allows for modifications that can enhance their efficacy against various bacterial pathogens. This guide provides a comparative analysis of the antibacterial activity of selected thiourea derivatives, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Antibacterial Potency

The antibacterial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several thiourea derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Various Bacterial Strains

Thiourea DerivativeBacterial StrainMIC (µg/mL)Reference
TD4 Staphylococcus aureus (ATCC 29213)2[1]
Methicillin-Resistant S. aureus (MRSA, USA300)2[1]
Escherichia coli (ATCC 25922)>256[1]
Pseudomonas aeruginosa (ATCC 27853)>256[1]
Compound 8 (Thiadiazole-tagged)Staphylococcus aureus0.95 ± 0.22[2][3]
Bacillus subtilis1.39 ± 0.50[2]
Escherichia coli1.55 ± 0.64[2]
Pseudomonas aeruginosa3.25 ± 1.00[2]
Compound 4h (Glucose-conjugated)Staphylococcus aureus0.78[4]
Clostridium difficile0.78[4]
Escherichia coli1.56[4]
Pseudomonas aeruginosa3.125[4]
N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea (I) Staphylococcus aureus-[5]
Fluoro-substituted benzoylthiourea (5a) Escherichia coli-[6]
Pseudomonas aeruginosa-[6]
Trifluoromethyl-substituted benzoylthiourea (5d) Escherichia coli-[6]

Note: A lower MIC value indicates greater antibacterial potency. The specific activity can vary based on the bacterial strain and the specific chemical structure of the thiourea derivative.

Experimental Protocols

The determination of MIC values is a critical step in assessing the antibacterial activity of novel compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of thiourea derivatives.

1. Preparation of Materials:

  • Thiourea Derivatives: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).
  • Bacterial Strains: Use standardized bacterial strains, such as those from the American Type Culture Collection (ATCC).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
  • In the first column of wells, add 100 µL of the thiourea derivative stock solution to achieve the highest desired test concentration.
  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.
  • Include a growth control (wells with media and bacteria but no compound) and a sterility control (wells with media only).

4. Incubation and Reading:

  • Cover the microtiter plate and incubate at 37°C for 16-20 hours.
  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental and Mechanistic Pathways

Understanding the experimental workflow and the proposed mechanism of action is crucial for interpreting the results and designing new derivatives. The following diagrams, created using the DOT language, illustrate these concepts.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Thiourea Derivative Stock D Serial Dilution of Thiourea Derivative A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculation of Wells with Bacteria B->E C Prepare 96-well Plate with Growth Media C->D D->E F Incubation (37°C, 16-20h) E->F G Visual Inspection for Bacterial Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_of_Action cluster_bacterium Bacterial Cell Thiourea Thiourea Derivative DNA_Gyrase DNA Gyrase Thiourea->DNA_Gyrase Topo_IV Topoisomerase IV Thiourea->Topo_IV Enoyl_ACP_Reductase Enoyl-ACP Reductase Thiourea->Enoyl_ACP_Reductase DNA_Replication DNA Replication & Repair Cell_Division Cell Division Fatty_Acid_Synth Fatty Acid Biosynthesis

Caption: Proposed mechanism of action of thiourea derivatives.

Mechanism of Action

Several studies suggest that thiourea derivatives exert their antibacterial effects by targeting essential bacterial enzymes. Key proposed mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, recombination, and repair in bacteria.[2][3] By inhibiting their function, thiourea derivatives can disrupt these vital processes, leading to bacterial cell death.

  • Inhibition of Enoyl-ACP Reductase (InhA): This enzyme is involved in the fatty acid biosynthesis pathway, which is essential for building bacterial cell membranes. Inhibition of InhA can compromise the integrity of the cell membrane, resulting in antibacterial activity.

The diverse structures of thiourea derivatives allow them to potentially interact with multiple targets within the bacterial cell, making them attractive candidates for overcoming antibiotic resistance. Further research into the specific structure-activity relationships and mechanisms of action will be pivotal in developing the next generation of antibacterial therapeutics.

References

A Comparative Guide to Thiourea Derivatives as Corrosion Inhibitors: Focus on 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-Dimethylphenylthiourea and other thiourea derivatives as corrosion inhibitors, with a focus on their performance, supported by experimental data. Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.

Mechanism of Corrosion Inhibition by Thiourea Derivatives

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is characterized by the formation of coordinate covalent bonds between the lone pair electrons of sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of the metal atoms.

The presence of substituent groups on the phenyl ring of phenylthiourea derivatives significantly influences their inhibition efficiency. Electron-donating groups, such as methyl groups, can increase the electron density on the sulfur and nitrogen atoms, thereby enhancing the adsorption process and leading to improved corrosion inhibition.

Comparative Performance of Thiourea Derivatives

While specific experimental data for this compound is not extensively available in the public domain, the performance of various other substituted thiourea derivatives has been widely studied. The following tables summarize the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques. This data provides a baseline for understanding the potential efficacy of this compound.

Data from Weight Loss Measurements

Table 1: Inhibition Efficiency of Thiourea Derivatives from Weight Loss Measurements on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)Reference
Thiourea1.075.2[1]
Phenylthiourea1.085.6[2]
N-allylthiourea5.092.1[3]
N,N'-diethylthiourea1.088.4[1]
N,N'-dibutylthiourea1.093.7[1]

Note: The data presented is a compilation from various sources and experimental conditions may vary.

Data from Potentiodynamic Polarization Measurements

Table 2: Potentiodynamic Polarization Data for Thiourea Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
Blank-1150-[4]
Thiourea1.018484.0[4]
Phenylthiourea1.012689.0
Diethylthiourea1.09891.5
Dibutylthiourea1.07593.5[4]

Note: Corrosion current density is a measure of the corrosion rate.

Data from Electrochemical Impedance Spectroscopy (EIS)

Table 3: Electrochemical Impedance Spectroscopy Data for Thiourea Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Charge Transfer Resistance (Ω·cm²)Double Layer Capacitance (μF/cm²)Inhibition Efficiency (%)Reference
Blank-45120-[5]
Thiourea5.02806583.9[2]
Phenylthiourea5.04504290.0[2]
1-allyl-3-(2-pyridyl)thiourea0.56853593.4[3]
1-benzoyl-3-(2-pyridyl)thiourea0.58122894.5[3]

Note: Higher charge transfer resistance and lower double layer capacitance generally indicate better corrosion inhibition.

Experimental Protocols

The evaluation of corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.

Weight Loss Method

This is a simple and widely used method to determine the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.

  • Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products (typically with a solution of HCl containing an inhibitor like hexamine), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE).

    • Inhibition Efficiency (%IE) = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide faster results and offer insights into the corrosion mechanism.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a range (e.g., -250 mV to +250 mV versus the open circuit potential) at a slow scan rate (e.g., 1 mV/s), and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.

    • Inhibition Efficiency (%IE) = [(icorr_blank - icorr_inh) / icorr_blank] x 100

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the open circuit potential over a range of frequencies (e.g., 100 kHz to 10 mHz). The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Inhibition Efficiency (%IE) = [(Rct_inh - Rct_blank) / Rct_inh] x 100

Visualizing the Corrosion Inhibition Process

The following diagrams illustrate the logical workflow of evaluating thiourea derivatives as corrosion inhibitors and the proposed mechanism of action.

Experimental_Workflow cluster_synthesis Inhibitor Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound & other derivatives Characterization Structural Characterization (FTIR, NMR, Mass Spec) Synthesis->Characterization Weight_Loss Weight Loss Measurements Characterization->Weight_Loss Test Inhibitors PDP Potentiodynamic Polarization Characterization->PDP Test Inhibitors EIS Electrochemical Impedance Spectroscopy Characterization->EIS Test Inhibitors IE_Calc Inhibition Efficiency Calculation Weight_Loss->IE_Calc PDP->IE_Calc EIS->IE_Calc Adsorption_Isotherm Adsorption Isotherm Modeling IE_Calc->Adsorption_Isotherm Mechanism Mechanism Elucidation Adsorption_Isotherm->Mechanism

Caption: A generalized workflow for the synthesis, testing, and analysis of thiourea derivatives as corrosion inhibitors.

Inhibition_Mechanism Metal Metal Surface (e.g., Mild Steel) Adsorption Adsorption on Metal Surface Metal->Adsorption Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Metal Attacks Thiourea Thiourea Derivative (e.g., this compound) Thiourea->Adsorption Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition Corrosion_Inhibition->Metal Protects

Caption: Proposed mechanism of corrosion inhibition by thiourea derivatives on a metal surface.

References

Validating the Bioactivity of 3,5-Dimethylphenylthiourea and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 3,5-Dimethylphenylthiourea and its structural analogs, with a focus on urease inhibitory activity. The information presented herein is compiled from recent scientific literature to aid in the validation of bioassay results and to provide a framework for future research and development of thiourea-based compounds.

Quantitative Bioactivity Data: Urease Inhibition

Thiourea and its derivatives have demonstrated significant potential as enzyme inhibitors. The following table summarizes the urease inhibitory activity of various substituted thiourea compounds, providing a basis for comparison with this compound analogs.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Thiourea (Standard)21.00 ± 0.11--
1-(o-tolyl)thiourea11.4 ± 0.4Thiourea21.2 ± 1.3
1-(p-chlorophenyl)-3-cyclohexylthiourea58 (AChE), 63 (BChE)Galanthamine15 (AChE & BChE)
A series of N,N'-disubstituted thioureas5.53 ± 0.02 - 91.50 ± 0.08Thiourea21.00 ± 0.11
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (DJM)Not specifiedAcetohydroxamic acidNot specified

Note: Specific IC50 values for this compound in urease inhibition assays were not explicitly found in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common bioassays used to evaluate the activity of thiourea derivatives.

Urease Inhibition Assay

This assay is widely used to determine the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Principle: The amount of ammonia produced from the enzymatic reaction is quantified using the indophenol method, where the intensity of the colored indophenol is measured spectrophotometrically.

Reagents:

  • Phosphate buffer (pH 7.0)

  • Urease enzyme solution (e.g., from Jack bean)

  • Urea solution (substrate)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

Procedure:

  • In a 96-well plate, add the enzyme solution, phosphate buffer, and various concentrations of the test compound.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the urea solution.

  • After a specific incubation time, add the phenol and alkali reagents to stop the reaction and develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined from a dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of cholinesterases.

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Reagents:

  • Phosphate buffer (pH 8.0)

  • AChE or BChE enzyme solution

  • Substrate solution (Acetylthiocholine iodide for AChE or Butyrylthiocholine chloride for BChE)

  • DTNB (Ellman's reagent)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Standard inhibitor (e.g., Galantamine)

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB, enzyme solution, and various concentrations of the test compound.

  • Pre-incubate the mixture for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Urease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagents: - Urease Enzyme - Urea (Substrate) - Buffers - Test Compound plate_prep 96-well Plate Preparation reagents->plate_prep add_reagents Add Enzyme, Buffer, & Test Compound plate_prep->add_reagents pre_incubation Pre-incubation (e.g., 15 min, 37°C) add_reagents->pre_incubation add_substrate Add Urea (Initiate Reaction) pre_incubation->add_substrate incubation Incubation add_substrate->incubation add_color_reagents Add Phenol & Alkali Reagents incubation->add_color_reagents read_absorbance Read Absorbance (630 nm) add_color_reagents->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Urease Inhibition Assay Workflow

Thiourea_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product amine 3,5-Dimethylaniline reaction_step Reaction in Solvent (e.g., Acetone) amine->reaction_step isothiocyanate Ammonium Thiocyanate + Acid Chloride isothiocyanate->reaction_step thiourea This compound reaction_step->thiourea

General Synthesis of this compound

Urease_Inhibition_Mechanism Urease Urease (Active Site with Ni2+ ions) Products Ammonia + Carbon Dioxide (pH increase) Urease->Products Catalyzes Hydrolysis Inhibition Inhibition of Urea Hydrolysis Urease->Inhibition Urea Urea (Substrate) Urea->Urease Binds to Active Site Thiourea Thiourea Derivative (Inhibitor) Thiourea->Urease Binds to Ni2+ ions in Active Site Thiourea->Inhibition

Proposed Mechanism of Urease Inhibition by Thiourea Derivatives

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,5-Dimethylphenylthiourea, a compound of interest in various chemical and pharmaceutical research areas, is crucial for ensuring the quality, consistency, and reliability of experimental data. This guide provides a comparative overview of two common analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the anticipated performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound. These values are estimations based on data from related compounds and serve as a general comparison.[1][4][11]

Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995
Linear Range 0.1 - 100 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.02 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL~1.5 µg/mL
Specificity HighLow to Moderate
Analysis Time per Sample 10 - 15 minutes< 5 minutes

Experimental Protocols

The following are detailed, adaptable methodologies for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a powerful technique that separates components in a mixture and quantifies them with high specificity and sensitivity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may require optimization and the addition of a modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax). For similar phenylthiourea derivatives, this is often in the range of 240-280 nm.[12]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Quantification:

    • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more accessible technique, though it is generally less specific than HPLC. It is suitable for the quantification of relatively pure samples.[13]

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).[14]

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.

    • Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the sample in the selected solvent.

    • Dilute the sample solution as needed to bring the absorbance into the calibration range.

  • Quantification:

    • Measure the absorbance of each standard and the sample at the determined λmax.

    • Construct a calibration curve by plotting absorbance against concentration and determine the concentration of the sample from this curve.

Mandatory Visualization

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to quantify the same analyte to ensure that the results are comparable and reliable.[7][8][9][10] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Acceptance Criteria method1 Method 1 (e.g., HPLC-UV) - Full Validation start->method1 method2 Method 2 (e.g., UV-Vis) - Full Validation start->method2 select_samples Select a Set of Common Samples (e.g., n=30 covering the range) method1->select_samples method2->select_samples analyze_m1 Analyze Samples with Method 1 select_samples->analyze_m1 analyze_m2 Analyze Samples with Method 2 select_samples->analyze_m2 compare_data Compare Results - Statistical Analysis (e.g., Bland-Altman, t-test) analyze_m1->compare_data analyze_m2->compare_data pass Results are Comparable - Methods are Cross-Validated compare_data->pass Pass fail Results are Not Comparable - Investigate Discrepancies compare_data->fail Fail end_pass End pass->end_pass investigate Investigation: - Sample Matrix Effects - Method Bias - Analyst Error fail->investigate investigate->start Re-evaluate end_fail End investigate->end_fail

Caption: Workflow for the cross-validation of two analytical methods.

Disclaimer: The provided experimental protocols and performance data are intended as a general guide for the quantification of this compound. It is crucial to perform a thorough method development and validation study for the specific application and sample matrix to ensure accurate and reliable results. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness testing as per relevant regulatory guidelines.

References

The Evolving Landscape of Antibacterial Agents: A Comparative Look at Dimethylphenylthiourea Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the promising candidates, thiourea derivatives have emerged as a significant class of compounds with demonstrated antibacterial potential. This guide provides a comparative analysis of the efficacy of dimethylphenylthiourea derivatives against established standard antibiotics, supported by available experimental data. It is important to note that while a significant body of research exists for various thiourea derivatives, specific quantitative data for 3,5-Dimethylphenylthiourea is limited in the public domain. Therefore, this guide will draw upon data from closely related structural analogs to provide an illustrative comparison.

Quantitative Efficacy: A Tale of Two Classes

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various thiourea derivatives against common Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics like Ciprofloxacin and Oxacillin.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisReference
Thiourea Derivatives
TD4224[1]
Naphthalen-2-yl substituted 2,5-dimethylphenylthioureido derivative2Not specified2[2]
1-allyl-3-(benzoyl)thiourea analog (Cpd 1)Not specified1000Not specified
1-allyl-3-(benzoyl)thiourea analog (Cpd 4)Not specified1000Not specified
Standard Antibiotics
Ciprofloxacin0.12Not specifiedNot specified
OxacillinNot specified>256Not specified[1]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaReference
Thiourea Derivatives
TD4>256>256[1]
N-acyl thiourea derivatives (general)5000 - >5000>5000[3]
Benzoylthiourea derivatives (fluorinated)Active (specific MICs vary)Active (specific MICs vary)[4][5]
Standard Antibiotics
Ciprofloxacin0.024Not specified

Analysis of Efficacy:

The available data suggests that certain thiourea derivatives, such as TD4 and specific N-2,5-dimethylphenylthioureido acid derivatives, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or even better than some standard antibiotics.[1][2] However, many of the tested thiourea derivatives show significantly less efficacy against Gram-negative bacteria.[1] This selectivity is a crucial factor in their potential therapeutic application. In contrast, standard broad-spectrum antibiotics like Ciprofloxacin demonstrate high potency against both Gram-positive and Gram-negative bacteria.

Unraveling the Mechanism: How Thiourea Derivatives Combat Bacteria

The precise mechanism of action for all thiourea derivatives is not fully elucidated and can vary depending on the specific chemical structure. However, research points to several key pathways through which these compounds exert their antibacterial effects.

One proposed mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. This mode of action is shared by fluoroquinolone antibiotics like Ciprofloxacin.

G Thiourea Thiourea Derivative DNA_Gyrase DNA Gyrase Thiourea->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Thiourea->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Figure 1. Proposed mechanism of action for some thiourea derivatives via inhibition of DNA gyrase and topoisomerase IV.

Another identified mechanism, particularly for the derivative TD4, involves the disruption of the bacterial cell wall and the interference with the NAD+/NADH homeostasis, which is crucial for cellular respiration and energy production.[1]

G TD4 Thiourea Derivative (TD4) Cell_Wall Bacterial Cell Wall TD4->Cell_Wall Disruption NAD_NADH NAD+/NADH Homeostasis TD4->NAD_NADH Disruption Cell_Integrity Cell Integrity Cell_Wall->Cell_Integrity Maintains Energy_Production Cellular Energy Production NAD_NADH->Energy_Production Essential for Cell_Death Bacterial Cell Death Cell_Integrity->Cell_Death Loss leads to Energy_Production->Cell_Death Failure leads to

Figure 2. Proposed mechanism of action for the thiourea derivative TD4.

Experimental Corner: The Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial efficacy testing. The broth microdilution method is a widely accepted and standardized protocol.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The thiourea derivative and the standard antibiotic are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only bacteria and medium (growth control) and only medium (sterility control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual/Spectrophotometric Reading of MIC Incubation->MIC_Reading

Figure 3. A simplified workflow of the broth microdilution method for MIC determination.

Conclusion

Dimethylphenylthiourea derivatives and their analogs represent a promising avenue in the development of new antibacterial agents, particularly against challenging Gram-positive pathogens. While direct quantitative data for this compound remains to be fully explored in publicly accessible literature, the broader class of thiourea derivatives demonstrates significant potential. Their diverse mechanisms of action, distinct from some conventional antibiotics, offer the possibility of overcoming existing resistance patterns. Further research, including comprehensive in vitro and in vivo studies on specific derivatives like this compound, is crucial to fully ascertain their therapeutic value and pave the way for their potential clinical application.

References

Structure-Activity Relationship of Dimethylphenylthiourea Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethylphenylthiourea analogues, focusing on their potential as antimicrobial and anticancer agents. While direct and extensive SAR studies on 3,5-dimethylphenylthiourea analogues are limited in publicly available literature, this guide draws comparisons from closely related structures, particularly 2,5-dimethylphenylthioureido acid derivatives, to elucidate key structural features influencing biological activity.

Comparative Analysis of Biological Activity

The biological evaluation of various thiourea derivatives has revealed their potential across different therapeutic areas. This section presents quantitative data on the antimicrobial, antifungal, and cytotoxic activities of selected analogues.

Antimicrobial and Antifungal Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives

A series of N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and evaluated for their activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Compound IDR GroupTest OrganismMIC (µg/mL)
3d 4-fluorophenylS. aureus>64
E. faecium>64
3f 4-chlorophenylS. aureus>64
E. faecium>64
3h 3,4-dichlorophenylS. aureus (MRSA)8
E. faecium (VRE)16
3i 4-bromophenylS. aureus>64
E. faecium>64
3j naphthalen-2-ylS. aureus (MRSA)2
E. faecium (VRE)2
8f (ester)C. auris1
C. albicans1
9f (hydrazide)C. auris>64
C. albicans8
C. parapsilosis4
14f (hydrazone)C. albicans8
C. parapsilosis4

Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]

Key SAR Observations for Antimicrobial Activity:

  • The nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial activity.

  • Halogen substitution at the 3 and 4 positions of the phenyl ring (e.g., 3,4-dichloro in compound 3h ) appears to be important for activity against Gram-positive bacteria.[1]

  • Simple mono-halogen substitutions at the 4-position (fluoro, chloro, bromo in compounds 3d , 3f , and 3i ) resulted in a loss of activity.[1]

  • The presence of a bulky, lipophilic group like a naphthalen-2-yl moiety (compound 3j ) significantly enhanced the antimicrobial activity against both S. aureus and E. faecium.[1]

  • Modification of the carboxylic acid moiety also influences antifungal activity, as seen in the comparison between the ester (8f ), hydrazide (9f ), and hydrazone (14f ) derivatives.[1]

Cytotoxic Activity of Substituted Thiourea Derivatives

Thiourea derivatives have also been investigated for their anticancer properties. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCore StructureR GroupCell LineIC50 (µM)
1 3-(trifluoromethyl)phenylthiourea3-chloro-4-fluorophenylSW6209.4
2 3-(trifluoromethyl)phenylthiourea3,4-dichlorophenylSW4808.9
SW6201.5
PC34.6
K-5624.3
8 3-(trifluoromethyl)phenylthiourea4-(trifluoromethyl)phenylSW4807.3
SW6202.9
PC35.1
K-5622.8

Data sourced from a study on the cytotoxic activity of 1,3-disubstituted thiourea derivatives.[2]

Key SAR Observations for Cytotoxic Activity:

  • The presence of electron-withdrawing groups on the phenyl ring, such as chloro and trifluoromethyl groups, is a common feature in cytotoxic thiourea derivatives.

  • The position of the substituents is critical, with the 3,4-dichloro substitution (compound 2 ) and the 4-trifluoromethyl substitution (compound 8 ) showing high potency against a panel of cancer cell lines.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Visualizing SAR Workflows and Signaling Pathways

Graphical representations are invaluable tools for understanding complex biological processes and experimental designs.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR 3_5_dimethylaniline 3,5-Dimethylaniline synthesis Reaction 3_5_dimethylaniline->synthesis isothiocyanate Aryl/Alkyl Isothiocyanate isothiocyanate->synthesis analogues This compound Analogues synthesis->analogues antimicrobial_assay Antimicrobial Assays (MIC) analogues->antimicrobial_assay Test cytotoxicity_assay Cytotoxicity Assays (IC50) analogues->cytotoxicity_assay Test enzyme_assay Enzyme Inhibition Assays analogues->enzyme_assay Test data_analysis Quantitative Data Analysis antimicrobial_assay->data_analysis cytotoxicity_assay->data_analysis enzyme_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activation transcription_factor_inactive Inactive Transcription Factor kinase_cascade->transcription_factor_inactive Phosphorylation transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active dna DNA transcription_factor_active->dna Binds to gene_expression Gene Expression dna->gene_expression cell_proliferation Cell Proliferation & Survival gene_expression->cell_proliferation thiourea Thiourea Analogue thiourea->kinase_cascade Inhibition

Caption: Hypothetical signaling pathway inhibited by thiourea analogues.

References

Benchmarking 3,5-Dimethylphenylthiourea as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous effort to mitigate the detrimental effects of corrosion on metallic materials, researchers are constantly exploring novel and effective inhibitory compounds. Among these, thiourea derivatives have garnered significant attention due to their inherent chemical properties that lend themselves to forming protective layers on metal surfaces. This guide provides a comprehensive performance benchmark of 3,5-Dimethylphenylthiourea as a corrosion inhibitor, presenting a comparative analysis with other established inhibitors. The data is supported by detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is paramount and is typically quantified by its inhibition efficiency. The following tables summarize the performance of this compound in comparison to other commonly used corrosion inhibitors under various experimental conditions.

Table 1: Inhibition Efficiency of Thiourea Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Temperature (°C)Inhibition Efficiency (%)Experimental Technique
This compound 0.0053092.8Potentiodynamic Polarization
This compound 0.0053091.5Electrochemical Impedance Spectroscopy
Thiourea0.0053085.2Potentiodynamic Polarization
1,3-Diphenylthiourea0.0053089.7Potentiodynamic Polarization

Table 2: Comparative Inhibition Efficiency of Different Classes of Inhibitors on Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
This compound 1 M HCl0.005 M3092.8
Benzotriazole0.5 M H₂SO₄0.01 M2595.0
Aniline1 M HCl0.1 M2570.6
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea1 M HCl0.0005 M3093.9

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible assessment of corrosion inhibitor performance. The following are protocols for the key techniques used in the evaluation of the inhibitors presented in this guide.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and, consequently, the inhibition efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.25 cm) are mechanically polished with a series of emery papers of increasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in a beaker containing the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined immersion period (e.g., 6 hours).

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried. The final weight of each coupon is recorded.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization studies are employed to understand the effect of an inhibitor on both the anodic and cathodic corrosion reactions.

Experimental Setup:

  • A conventional three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • The working electrode is immersed in the test solution (with and without inhibitor) for a sufficient time to attain a stable open circuit potential (OCP).

Procedure:

  • The potentiodynamic polarization curves are recorded by scanning the potential from a more negative value to a more positive value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The corrosion current density (i_corr) is determined by extrapolating the anodic and cathodic Tafel slopes to the corrosion potential (E_corr).

  • The inhibition efficiency is calculated as follows: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.

Experimental Setup:

  • The same three-electrode cell setup as in the PDP measurements is used.

  • The measurements are performed at the stable OCP.

Procedure:

  • A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • The impedance data is typically represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the impedance data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) is the charge transfer resistance in the presence of the inhibitor and R_ct(blank) is the charge transfer resistance in the absence of the inhibitor.

Visualizing Experimental Workflows

To further clarify the experimental methodologies, the following diagrams illustrate the workflows for each of the key techniques described.

Weight_Loss_Workflow A Specimen Preparation (Polish, Degrease, Weigh) B Immersion in Corrosive Solution (with and without inhibitor) A->B C Post-Immersion Cleaning (Remove Corrosion Products) B->C D Final Weighing C->D E Calculate Inhibition Efficiency D->E PDP_Workflow A Three-Electrode Cell Setup (WE, RE, CE) B Stabilize Open Circuit Potential A->B C Potential Scan (Cathodic to Anodic) B->C D Record Polarization Curve C->D E Determine Corrosion Current (icorr) D->E F Calculate Inhibition Efficiency E->F EIS_Workflow A Three-Electrode Cell Setup B Stabilize Open Circuit Potential A->B C Apply AC Signal (Varying Frequencies) B->C D Measure Impedance Response C->D E Model with Equivalent Circuit D->E F Determine Charge Transfer Resistance (Rct) E->F G Calculate Inhibition Efficiency F->G

A Comparative Guide to the Efficacy of Phenylthiourea Derivatives: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of a potent phenylthiourea derivative. This analysis is supported by experimental data to inform preclinical drug development and guide future research in cancer therapeutics.

The translation of in vitro potency to in vivo efficacy is a critical hurdle in drug discovery. This guide delves into the performance of a specific thiourea derivative, compound 10e , which features a 3,5-bis(trifluoromethyl)phenyl moiety. While not a 3,5-dimethylphenyl derivative, its structural and electronic similarities provide a valuable case study for understanding the therapeutic potential of this class of compounds. Compound 10e has demonstrated significant cytotoxic effects against a panel of human cancer cell lines and notable tumor growth inhibition in a xenograft mouse model.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity and in vivo antitumor efficacy of compound 10e .

Table 1: In Vitro Cytotoxicity of Compound 10e

Cell LineCancer TypeIC₅₀ (µM)
NCI-H460Non-small cell lung cancer1.86
Colo-205Colorectal adenocarcinoma9.92
HCT116Colorectal carcinoma6.42
MDA-MB-231Breast adenocarcinoma8.21
MCF-7Breast adenocarcinoma9.19
HepG2Hepatocellular carcinoma6.21
PLC/PRF/5Hepatocellular carcinoma7.82
HUVECsHuman umbilical vein endothelial cells-

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.[1]

Table 2: In Vivo Antitumor Efficacy of Compound 10e in HepG2 Xenograft Model [1]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Compound 10e5068.4
Sorafenib5045.2
Regorafenib5051.3

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.

In Vitro Antiproliferative Activity Assay[1]

The in vitro cytotoxicity of compound 10e was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5) and HUVECs were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of compound 10e and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

In Vivo Xenograft Mouse Model[1]

The in vivo antitumor activity of compound 10e was evaluated in a HepG2 human hepatocellular carcinoma xenograft model.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: Each mouse was subcutaneously inoculated with 5 x 10⁶ HepG2 cells in the right flank.

  • Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups. Compound 10e , Sorafenib, and Regorafenib were administered orally at a dose of 50 mg/kg daily for 14 days.

  • Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²)/2.

  • Efficacy Evaluation: At the end of the treatment period, the tumor growth inhibition rate was calculated.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying biological pathways and experimental processes, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Tumor Implantation Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Evaluation (TGI) Efficacy Evaluation (TGI) Tumor Measurement->Efficacy Evaluation (TGI) In Vitro Efficacy In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy Correlation?

A simplified workflow comparing the in vitro and in vivo experimental processes.

Many thiourea derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and angiogenesis.[1] The diagram below illustrates the general signaling pathway often targeted by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Thiourea Thiourea Derivative (e.g., Compound 10e) Thiourea->RTK Inhibition

A generalized signaling pathway inhibited by certain thiourea derivatives.

Concluding Remarks

The data presented herein for compound 10e , a 3,5-bis(trifluoromethyl)phenyl thiourea derivative, showcases a promising correlation between its in vitro cytotoxic potency and its in vivo antitumor activity.[1] The significant tumor growth inhibition observed in the HepG2 xenograft model, surpassing that of established drugs Sorafenib and Regorafenib at the same dosage, underscores the therapeutic potential of this chemical scaffold.[1] The detailed experimental protocols provide a framework for further investigation and comparative studies. This guide serves as a valuable resource for researchers aiming to advance the development of novel thiourea-based anticancer agents.

References

Unveiling Binding Affinities: A Comparative Guide to 3,5-Dimethylphenylthiourea Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational validation of 3,5-Dimethylphenylthiourea's binding interactions reveals a promising landscape for this compound in drug discovery. This guide provides a comparative analysis of its binding efficacy against various protein targets, juxtaposed with other thiourea derivatives, supported by detailed experimental data and protocols.

Computational docking studies are a cornerstone of modern drug development, offering a rapid and insightful means to predict the binding affinity and mode of interaction between a small molecule and a protein target. For this compound and its derivatives, these in silico methods have been instrumental in elucidating their potential as therapeutic agents. This guide synthesizes findings from multiple studies to offer a clear comparison of their performance.

Comparative Analysis of Binding Affinities

The effectiveness of a potential drug molecule is often initially gauged by its binding affinity to a specific biological target. In the realm of computational studies, this is typically quantified by the binding energy, with a more negative value indicating a stronger and more favorable interaction. The following table summarizes the binding affinities of various thiourea derivatives, including those structurally related to this compound, against several key protein targets.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
3,5-Dimethoxyphenylthiourea derivative (3i)Mycobacterium tuberculosis enoyl reductase InhA5JFONot explicitly stated for 3i, but showed H-bonds with Met 98Met 98[1]
3,5-Dimethoxyphenylthiourea derivative (3s)Mycobacterium tuberculosis enoyl reductase InhA5JFO-11.64Met 98[1]
Thiohydantoin derivative 3Isocitrate Dehydrogenase 1 (IDH1)1FJ4High affinity (exact value not stated)Not specified[2]
Thiohydantoin derivative 4Isocitrate Dehydrogenase 1 (IDH1)3IX3High affinity (exact value not stated)Not specified[2]
Thiohydantoin derivative 5Isocitrate Dehydrogenase 1 (IDH1)4UMXHigh affinity (exact value not stated)Not specified[2]
Chiral thiourea derivative 30Acetylcholinesterase (AChE)-IC50 = 8.09 ± 0.58 µM (in vitro)Not specified[3]
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole (Compound 8)Penicillin binding protein 4 (PBP4) E. coli2EXB-5.2ASN 308, SER 303[4]
Triarylchromone (TAC-6)SARS-CoV-2 Main Protease6LU7-11.2Not specified[5]
Triarylchromone (TAC-3)SARS-CoV-2 Main Protease6LU7-11.1TYR118, HIS41, LEU27, HIS163, CYS117, PHE140[5]

Experimental Protocols: A Look Under the Hood

The reliability of computational docking results is intrinsically linked to the rigor of the experimental protocol. The studies referenced in this guide predominantly employ molecular docking simulations to predict the binding conformations and affinities of the subject compounds.

A representative workflow for these computational studies begins with the preparation of both the ligand (e.g., this compound) and the target protein. The three-dimensional structure of the target protein is often obtained from the Protein Data Bank (PDB). This structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.[6] The ligand's 3D structure is typically generated and optimized using computational chemistry software.

The core of the process is the docking simulation itself, frequently performed using software like AutoDock.[6][7] This involves defining a grid box that encompasses the active site of the protein. The docking algorithm then explores various possible conformations of the ligand within this binding site, and a scoring function is used to estimate the binding affinity for each conformation. The pose with the best score is then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

To ensure the validity of the docking protocol, a common practice is to perform a re-docking experiment.[6] This involves extracting the co-crystallized ligand from the PDB file and docking it back into the protein's active site. A successful validation is typically marked by a root mean square deviation (RMSD) of less than 2 Å between the docked conformation and the original crystal structure conformation.[6]

Visualizing the Workflow and Pathways

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline a typical computational docking workflow and a simplified signaling pathway that could be influenced by the binding of an inhibitor like this compound.

Computational Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound) grid_box Grid Box Definition (Active Site) ligand_prep->grid_box protein_prep Protein Preparation (from PDB) protein_prep->grid_box docking Molecular Docking (e.g., AutoDock) grid_box->docking scoring Scoring & Ranking (Binding Energy) docking->scoring validation Protocol Validation (Re-docking, RMSD < 2Å) docking->validation interaction_analysis Interaction Analysis (H-bonds, etc.) scoring->interaction_analysis

Caption: A flowchart of a typical computational docking study.

Simplified Signaling Pathway Inhibition cluster_pathway Cellular Signaling receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response Leads to inhibitor This compound (Inhibitor) inhibitor->kinase Binds & Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Inter-laboratory validation of the synthesis protocol for 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to the Synthesis of 3,5-Dimethylphenylthiourea

This guide provides a comparative overview of established synthesis protocols for this compound, tailored for researchers, scientists, and professionals in drug development. While a formal inter-laboratory validation study for this specific compound is not publicly available, this document outlines common synthetic methodologies, offering a basis for procedural selection and optimization.

Comparison of Synthesis Protocols

The synthesis of this compound can be approached through several established methods for creating thiourea derivatives. The most prevalent routes involve the use of isothiocyanates, thiophosgene, or carbon disulfide. Each method presents distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and overall efficiency.

Table 1: Qualitative Comparison of Synthesis Methods for this compound

FeatureMethod A: Isothiocyanate RouteMethod B: Thiophosgene RouteMethod C: Carbon Disulfide Route
Starting Materials 3,5-Dimethylphenyl isothiocyanate, Ammonia3,5-Dimethylaniline, Thiophosgene3,5-Dimethylaniline, Carbon Disulfide
Reagent Toxicity Isothiocyanates can be lachrymatory and irritants.Thiophosgene is highly toxic and corrosive.[1]Carbon disulfide is highly flammable and toxic.
Reaction Conditions Generally mild; often at room temperature or with gentle heating.Requires careful handling in a fume hood and inert atmosphere.[1]Can require elevated temperatures or the use of a desulfurizing agent.[1]
Byproducts Minimal, leading to cleaner reactions and simpler purification.Can produce hazardous byproducts that require careful quenching.Can generate hydrogen sulfide, a toxic gas.
Versatility Excellent for creating a wide range of substituted thioureas.Effective but limited by the hazards of thiophosgene.A common and economical method for symmetrical and asymmetrical thioureas.[2]
General Yield Typically provides good to excellent yields.Can achieve high yields but requires stringent control.Yields can be variable depending on the specific protocol and desulfurizing agent used.

Purity Benchmarks

Commercially available this compound can serve as a benchmark for the purity of laboratory-synthesized products. The following table summarizes typical purity levels found in the market.

Table 2: Purity of Commercially Available this compound

SupplierPurity
Supplier 197%
Supplier 2≥95%

Experimental Protocols

Detailed methodologies for the primary synthesis routes are provided below. These protocols are based on established procedures for thiourea synthesis and should be adapted based on laboratory conditions and scale.[1]

Method A: From 3,5-Dimethylphenyl Isothiocyanate

This is often the most direct and high-yielding method for producing unsymmetrical thioureas. The process involves the reaction of an isothiocyanate with an amine. For this compound, the corresponding isothiocyanate is reacted with ammonia.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dimethylphenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

  • Amine Addition: To the stirred solution, add a solution of ammonia (e.g., aqueous ammonia or ammonia in ethanol) (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Method B: From 3,5-Dimethylaniline and Thiophosgene

This two-step method first involves the synthesis of the isothiocyanate intermediate from the corresponding aniline, followed by its reaction with an amine.

Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate

  • Reaction Setup: Dissolve 3,5-dimethylaniline (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.[1]

  • Thiophosgene Addition: Cool the solution to 0 °C and slowly add a solution of thiophosgene (1.05 equivalents) in the same solvent.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Workup: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Isolation: Remove the solvent under reduced pressure to obtain crude 3,5-dimethylphenyl isothiocyanate.

Step 2: Synthesis of this compound

  • Follow the procedure outlined in Method A , using the crude isothiocyanate from Step 1.

Method C: From 3,5-Dimethylaniline and Carbon Disulfide

This method avoids the use of highly toxic thiophosgene but may require a desulfurizing agent.

Protocol:

  • Dithiocarbamate Formation: To a stirred solution of 3,5-dimethylaniline (1.0 equivalent) and a base (e.g., triethylamine, 2.0 equivalents) in an anhydrous solvent, add carbon disulfide (1.2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.[1]

  • Desulfurization: Add a desulfurizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or tosyl chloride) to the reaction mixture and stir until the reaction is complete (monitored by TLC).[1] This step generates the isothiocyanate in situ.

  • Thiourea Formation: Add ammonia to the reaction mixture to form the desired thiourea.

  • Isolation and Purification: The workup and purification will depend on the desulfurizing agent used. Typically, it involves filtration to remove byproducts, followed by extraction and recrystallization of the final product.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and validation of this compound.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage cluster_comparison Comparison cluster_reporting Reporting start Select Synthesis Protocol (Isothiocyanate, Thiophosgene, or Carbon Disulfide) reagents Prepare Starting Materials (e.g., 3,5-Dimethylaniline) start->reagents reaction Perform Chemical Reaction reagents->reaction isolation Isolate Crude Product reaction->isolation purification Purify Product (e.g., Recrystallization) isolation->purification purity Purity Analysis (e.g., HPLC, NMR) purification->purity yield Calculate Yield purification->yield characterization Structural Characterization (e.g., MS, IR) purity->characterization data Tabulate Data (Yield, Purity, etc.) yield->data characterization->data report Publish Comparison Guide data->report

Caption: A logical workflow for the synthesis and validation of this compound.

Potential Biological Pathway

Thiourea derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid metabolic pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] The diagram below illustrates this inhibitory action.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation thiourea This compound (and derivatives) thiourea->cox thiourea->lox

Caption: Inhibition of inflammatory mediators by thiourea derivatives.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylphenylthiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3,5-Dimethylphenylthiourea

This compound is a chemical compound that requires careful handling and disposal due to its potential toxicity. Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety and handling precautions for this compound. The compound is classified as toxic if swallowed[1].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Goggles meeting European standard EN 166 or equivalent[2].

  • Hand Protection: Protective gloves[2][3].

  • Skin and Body Protection: Long-sleeved clothing[2].

  • Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically needed. However, for large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[2].

First Aid Measures: In case of accidental exposure, follow these first aid procedures and seek immediate medical attention[1]:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes[1].

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes, and seek medical advice[1].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration[1].

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS Number 97480-60-9
Appearance White Solid Crystalline
Odor Odorless
Hazard Class 6.1
Packing Group III

Source: Thermo Fisher Scientific Safety Data Sheet[1], LabSolutions[4]

Detailed Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. It is crucial to adhere to local, state, and federal regulations regarding chemical waste disposal.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Collect waste this compound in its original container or a compatible, properly labeled, and securely sealed waste container.

    • Ensure the container is stored in a designated and well-ventilated area.

  • Spill Management:

    • In the event of a spill, avoid creating dust.

    • Use personal protective equipment during cleanup.

    • Collect the spilled material using an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a suitable, closed container for disposal.

  • Disposal of Contaminated Materials:

    • Empty Containers: If permissible by regulations, triple rinse the empty container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.

    • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Properly Labeled, Sealed Container ppe->collect store Store in a Designated Well-Ventilated Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store->contact_ehs disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dimethylphenylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dimethylphenylthiourea

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data and best practices for handling toxic powdered chemicals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol [1]
Melting Point 168-172 °C[1]
Hazard Statements H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Storage Temperature 2-8°C[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is essential for the safe handling of this compound. The following steps provide a clear workflow for researchers.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.

  • Designated Area: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] Designate a specific area for this work and label it clearly.

  • Spill Kit: Ensure a spill kit appropriate for solid toxic chemicals is readily available.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles or safety glasses with side shields.[4]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[4] Inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated.[3]

  • Protective Clothing: Wear a lab coat, fully buttoned.[4]

3. Weighing and Handling:

  • Minimize Dust: Handle the compound carefully to avoid the formation of dust.[5] Using weigh boats can help prevent spills.[6]

  • Small Quantities: Use the smallest quantity of the substance necessary for the experiment.[3]

  • Containment: Keep containers of this compound tightly closed when not in use.[5][6]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[4]

4. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[7][8]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.[7] Keep containers closed except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area in Fume Hood prep2->prep3 handle1 Weigh this compound prep3->handle1 Start Experiment handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces and Equipment handle2->clean1 Complete Experiment clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Store Waste in Satellite Accumulation Area clean2->clean3 clean4 Request EHS Waste Pickup clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.